molecular formula C9H16O4 B15570997 Azelaic acid-d14

Azelaic acid-d14

Cat. No.: B15570997
M. Wt: 202.31 g/mol
InChI Key: BDJRBEYXGGNYIS-ODSOAMBASA-N
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Description

Azelaic acid-d14 is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 202.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJRBEYXGGNYIS-ODSOAMBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for Azelaic acid-d14 (Nonanedioic acid-d14), a deuterated analog of Azelaic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of the preparation and purification of this stable isotope-labeled compound. This compound is a valuable tool in various research applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and in pharmacokinetic and metabolic studies.[1][2]

Synthesis of this compound

The primary method for the synthesis of this compound involves the perdeuteration of unlabeled Azelaic acid through a hydrothermal H/D exchange reaction.[3] This process is effective in achieving high levels of deuterium (B1214612) incorporation.

Experimental Protocol: Hydrothermal H/D Exchange

This protocol is adapted from the method described by Darwish et al.[3]

Materials:

  • Protonated Azelaic acid

  • Deuterium oxide (D₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Light petroleum

Procedure:

  • Protonated azelaic acid is subjected to a hydrothermal H/D exchange reaction. While the specific reaction conditions such as temperature and pressure are not detailed in the provided source, this typically involves heating the substrate with D₂O under pressure.

  • After the initial deuteration reaction, the aqueous filtrate is acidified to a pH of 2 using 1 M HCl.

  • The resulting white solid, deuterated Azelaic acid, is extracted from the aqueous solution using ethyl acetate (3 x 100 mL).

  • The organic layers are combined and dried over anhydrous Na₂SO₄.

  • The solvent is removed under vacuum to yield the deuterated product.

  • To improve the deuterium incorporation, the resulting this compound can be re-subjected to the same H/D exchange reaction conditions with fresh reagents.[3]

Purification of this compound

Purification is a critical step to remove any remaining protonated species, byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Experimental Protocol: Purification by Washing

A common byproduct of the deuteration reaction is deuterated octanoic acid.[3] This can be effectively removed by washing the crude product.

Procedure:

  • The crude this compound mixture is washed with light petroleum.

  • This process selectively removes the more nonpolar deuterated octanoic acid, leaving behind the pure deuterated Azelaic acid.[3]

For non-deuterated Azelaic acid, other purification methods such as distillation and crystallization from water have been described to achieve high purity (≥ 99%).[4][5] These methods could potentially be adapted for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis and characterization of this compound.

Table 1: Synthesis Yield and Deuterium Incorporation

ParameterValueReference
Initial Deuterium Incorporation92% D[3]
Final Deuterium Incorporation (after second exchange)98.3% D[3]
Overall Yield74%[3]

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₉H₂D₁₄O₄[6]
Molecular Weight202.31 g/mol [6]
Purity≥ 98%[6]
Physical FormSolid
Storage Temperature4°C or -20°C[6]

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage start Protonated Azelaic Acid hd_exchange Hydrothermal H/D Exchange (D₂O) start->hd_exchange acidification Acidification (1M HCl, pH 2) hd_exchange->acidification extraction Solvent Extraction (EtOAc) acidification->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Azelaic Acid-d14 evaporation->crude_product

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification Stage crude Crude Azelaic Acid-d14 washing Washing with Light Petroleum crude->washing separation Separation washing->separation pure_product Pure Azelaic Acid-d14 separation->pure_product Product byproduct Deuterated Octanoic Acid separation->byproduct Byproduct

Caption: Purification of this compound.

Conclusion

The synthesis of this compound via hydrothermal H/D exchange is a robust method for producing this valuable labeled compound with high deuterium incorporation. The purification process, though straightforward, is essential for removing byproducts and achieving the high purity required for analytical and research applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this compound.

References

A Technical Guide to High-Purity Azelaic Acid-d14 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity deuterated Azelaic acid (Azelaic acid-d14), a critical tool for a range of applications from dermatological research to metabolic studies. This document outlines commercial suppliers, quantitative specifications, detailed experimental protocols for its use as an internal standard, and the key signaling pathways influenced by Azelaic acid.

Commercial Suppliers and Quantitative Specifications

High-purity this compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for easy comparison. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current information and to inquire about bulk ordering options.

SupplierPurity/Isotopic EnrichmentCAS NumberMolecular FormulaMolecular WeightPhysical FormStorage
Sigma-Aldrich 95% Purity119176-67-9C₉H₂D₁₄O₄202.31 g/mol Solid4°C
FB Reagents ≥ 98% Purity, 98% Deuterium Enrichment119176-67-9[1]C₉H₂D₁₄O₄[1]202.3 g/mol [1]Solid[1]-20°C[1]
A2B Chem Not Specified119176-67-9C₉H₂D₁₄O₄202.31 g/mol Not SpecifiedNot Specified
Thermo Fisher Scientific (Alfa Aesar) tech. 80% (for unlabeled)123-99-9 (unlabeled)C₉H₁₆O₄ (unlabeled)188.22 g/mol (unlabeled)White flakesNot Specified

Experimental Protocols: Quantification of Azelaic Acid in Biological Matrices using this compound as an Internal Standard

This compound is an ideal internal standard for the accurate quantification of endogenous azelaic acid in various biological samples (e.g., plasma, serum, tissue homogenates) using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte of interest and compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analysis.

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

Materials:

  • Biological sample (e.g., 100 µL of serum or plasma)

  • This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol)

  • Methanol (B129727)

  • Methyl-tert-butyl ether (MTBE) or a mixture of chloroform (B151607) and methanol (e.g., 2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Centrifuge

Procedure:

  • Spiking with Internal Standard: To 100 µL of the biological sample in a clean microcentrifuge tube, add a known amount of the this compound internal standard solution. The amount should be chosen to yield a signal intensity comparable to the expected endogenous azelaic acid concentration.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 300 µL of methanol to the sample, vortex thoroughly to precipitate proteins.

    • Add 1 mL of MTBE, vortex for 1 minute.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.

    • Alternatively, for a Folch-based extraction, homogenize the sample in a 2:1 chloroform:methanol mixture. After homogenization, wash the liquid phase with 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the phases.

  • Solvent Evaporation: Carefully transfer the upper organic layer (containing the lipids and dicarboxylic acids) to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis or the derivatization solvent for GC-MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxylic acid groups of azelaic acid and its deuterated internal standard need to be derivatized to increase their volatility. Silylation is a common and effective method.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent

  • Heating block or oven

Procedure:

  • To the dried extract, add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injecting it into the GC-MS system.

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of azelaic acid and does not typically require derivatization.

Instrumentation and Conditions (Example):

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • MRM Transition for Azelaic Acid: Precursor ion (m/z) → Product ion (m/z) - to be determined empirically.

    • MRM Transition for this compound: Precursor ion (m/z) → Product ion (m/z) - to be determined empirically.

Data Analysis: The concentration of endogenous azelaic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of unlabeled azelaic acid and a constant concentration of the internal standard.

Signaling Pathways and Mechanisms of Action

Azelaic acid exerts its therapeutic effects in dermatological conditions like acne and rosacea through a multi-faceted mechanism of action, influencing several key signaling pathways.

Anti-inflammatory Pathway in Rosacea

Azelaic acid has been shown to reduce inflammation in rosacea by modulating the cathelicidin (B612621) pathway. It is believed to downregulate the expression of Toll-like receptors (TLRs), which in turn reduces the production of cathelicidins, peptides that are often elevated in the skin of rosacea patients and contribute to inflammation.

G Simplified Anti-inflammatory Pathway of Azelaic Acid in Rosacea Azelaic_acid Azelaic Acid TLRs Toll-like Receptors (TLRs) Azelaic_acid->TLRs Inhibits Cathelicidins Cathelicidins TLRs->Cathelicidins Activates Inflammation Inflammation Cathelicidins->Inflammation

Caption: Azelaic Acid's Anti-inflammatory Action in Rosacea.

Multifactorial Action in Acne Vulgaris

In the treatment of acne, azelaic acid exhibits anti-keratinizing, anti-bacterial, and anti-inflammatory properties. It normalizes the differentiation of keratinocytes, preventing the formation of comedones. It also has a bacteriostatic effect against Propionibacterium acnes and reduces the production of pro-inflammatory cytokines.

G Multifactorial Mechanism of Azelaic Acid in Acne cluster_azelaic_acid Azelaic Acid cluster_effects Cellular Effects cluster_outcomes Clinical Outcomes Azelaic_acid Azelaic Acid Keratinocyte_Differentiation Keratinocyte Differentiation Azelaic_acid->Keratinocyte_Differentiation Normalizes P_acnes_Growth P. acnes Growth Azelaic_acid->P_acnes_Growth Inhibits Inflammatory_Cytokines Inflammatory Cytokines Azelaic_acid->Inflammatory_Cytokines Reduces Comedone_Formation Reduced Comedone Formation Keratinocyte_Differentiation->Comedone_Formation Bacterial_Colonization Reduced Bacterial Colonization P_acnes_Growth->Bacterial_Colonization Inflammation Reduced Inflammation Inflammatory_Cytokines->Inflammation G Experimental Workflow for Azelaic Acid Quantification Start Biological Sample Collection Spiking Spike with this compound (Internal Standard) Start->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Analysis GC-MS or LC-MS/MS Analysis Evaporation->Analysis for LC-MS Derivatization->Analysis Data_Processing Data Processing (Peak Area Ratio Calculation) Analysis->Data_Processing Quantification Quantification (vs. Standard Curve) Data_Processing->Quantification End Results Quantification->End

References

Technical Guide to Azelaic Acid-d14: Certificate of Analysis and Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and the determination of isotopic purity for Azelaic acid-d14. This deuterated analogue of azelaic acid is a critical tool in pharmacokinetic and metabolic research, serving as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Understanding its purity and isotopic distribution is paramount for accurate and reproducible experimental results.

Certificate of Analysis: A Detailed Examination

A Certificate of Analysis for this compound provides a summary of its physical and chemical properties, purity, and isotopic enrichment. The following tables present typical specifications and analytical results.

Table 1: General Properties of this compound
PropertySpecification
Chemical Name Nonanedioic-d14 acid
Synonyms 1,9-Nonanedioic acid-d14; Deuterated azelaic acid
CAS Number 119176-67-9
Molecular Formula C₉H₂D₁₄O₄
Molecular Weight 202.31 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol (B129727)
Table 2: Analytical Specifications and Typical Results
AnalysisSpecificationTypical ResultMethod
Chemical Purity (by HPLC) ≥95%99.86%High-Performance Liquid Chromatography
Isotopic Enrichment ≥98%98.80%Mass Spectrometry
Deuterium (B1214612) Incorporation Conforms to structureConsistent with structure¹H NMR, Mass Spectrometry
Mass Spectrum Conforms to structureConsistent with structureESI-MS
Table 3: Isotopic Distribution of this compound

This table details the relative abundance of different deuterated species of azelaic acid, providing a comprehensive view of the isotopic purity.

IsotopologueRelative Abundance (%)
d110.57%
d121.57%
d1311.98%
d14 85.88%

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using mass spectrometry and NMR spectroscopy. These methods allow for the precise quantification of the deuterium incorporation and the distribution of isotopologues.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF).[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions to determine the optimal concentration for analysis.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Scan Range: m/z 100-300.

    • Resolution: Set to a high resolving power (e.g., > 60,000) to resolve isotopic peaks.[1]

    • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the [M-H]⁻ ion of this compound.

    • From the mass spectrum of the chromatographic peak, identify and integrate the ion intensities of the different isotopologues (d0 to d14).

    • Calculate the percentage of each isotopologue relative to the total ion intensity of all isotopologues.

    • The isotopic enrichment is reported as the percentage of the d14 species.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to working concentration prep2->prep3 lc1 Inject Sample prep3->lc1 lc2 Reverse-Phase Chromatography lc1->lc2 ms1 ESI (-) Ionization lc2->ms1 ms2 High-Resolution MS Scan ms1->ms2 data1 Extract Ion Chromatograms ms2->data1 data2 Integrate Isotopologue Peaks data1->data2 data3 Calculate Isotopic Purity data2->data3

Workflow for Isotopic Purity Determination by LC-HRMS.

Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the isotopic purity of deuterated compounds.[2] ¹H NMR is used to quantify the residual non-deuterated protons, while ²H NMR can directly detect the deuterium nuclei.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

    • Add a known amount of an internal standard with a distinct resonance for quantitative analysis (optional for purity assessment).

  • ¹H NMR Spectroscopy:

    • Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard ¹H NMR experiment.

    • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

    • Data Analysis:

      • Integrate the residual proton signals corresponding to the different positions in the azelaic acid molecule.

      • The absence or significant reduction of signals compared to the non-deuterated standard confirms high deuterium incorporation.

      • The percentage of residual protons can be calculated by comparing the integral of the residual signals to the integral of a known internal standard.

  • ²H NMR Spectroscopy:

    • Spectrometer: NMR spectrometer equipped with a deuterium probe.

    • Experiment: Standard ²H NMR experiment.

    • Data Acquisition: Acquire the ²H spectrum.

    • Data Analysis:

      • The presence of signals in the ²H spectrum confirms the incorporation of deuterium.

      • The chemical shifts of the deuterium signals correspond to the positions of deuteration.

G cluster_sample Sample Preparation cluster_1h_nmr ¹H NMR Analysis cluster_2h_nmr ²H NMR Analysis sample_prep Dissolve this compound in deuterated solvent h1_acq Acquire ¹H Spectrum sample_prep->h1_acq h2_acq Acquire ²H Spectrum sample_prep->h2_acq h1_proc Process and Integrate Residual Proton Signals h1_acq->h1_proc h1_calc Calculate % Deuteration h1_proc->h1_calc result Structural Confirmation and Isotopic Purity Assessment h1_calc->result h2_proc Identify Deuterium Signals h2_acq->h2_proc h2_confirm Confirm Positions of Deuteration h2_proc->h2_confirm h2_confirm->result

Workflow for NMR-based Analysis of this compound.

Conclusion

The comprehensive analysis of this compound, as detailed in its Certificate of Analysis and confirmed through rigorous experimental protocols, is essential for its effective use in research and development. The combination of chromatographic and spectroscopic techniques provides a complete picture of its chemical and isotopic purity, ensuring the reliability and accuracy of quantitative studies. Researchers and drug development professionals should carefully consider all aspects of the CoA to ensure the quality and suitability of this compound for their specific applications.

References

The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of mass spectrometry, even the smallest variations in mass can have significant implications. Among the naturally occurring isotopes, deuterium (B1214612) (²H or D), the stable isotope of hydrogen, plays a subtle yet crucial role. Its presence, though in small amounts, can alter the isotopic patterns observed in a mass spectrum, providing both challenges and opportunities for researchers. This in-depth technical guide explores the core principles of deuterium's natural abundance, its tangible effects on mass spectrometric analysis, and the experimental protocols that leverage or account for its presence. Understanding these fundamentals is paramount for accurate data interpretation in fields ranging from proteomics and metabolomics to drug discovery and development.

The Natural Abundance of Deuterium and Other Common Isotopes

Deuterium is a naturally occurring stable isotope of hydrogen, containing one proton and one neutron in its nucleus.[1] While the most common isotope of hydrogen, protium (B1232500) (¹H), has no neutrons, deuterium's additional neutron results in a significant mass difference. The natural abundance of deuterium is approximately 0.015% of all hydrogen atoms on Earth.[1][2] This means that for every 6,420 hydrogen atoms, on average, one is a deuterium atom.[2]

The presence of deuterium, along with other naturally occurring heavy isotopes of elements common in organic molecules (such as carbon-13, nitrogen-15, and oxygen-18), gives rise to isotopic peaks in a mass spectrum. The monoisotopic peak represents the molecule composed entirely of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Subsequent peaks at M+1, M+2, etc., represent molecules containing one or more heavy isotopes.[3][4] The relative intensities of these isotopic peaks are determined by the natural abundance of the respective isotopes and the number of atoms of each element in the molecule.

The following table summarizes the natural abundance of the most common stable isotopes for elements frequently encountered in pharmaceutical and biological research.

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Hydrogen¹H1.00782599.985
²H (D)2.0141020.015
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.63
¹⁵N15.0001090.37
Oxygen¹⁶O15.99491599.76
¹⁷O16.9991310.04
¹⁸O17.9991600.20
Sulfur³²S31.97207195.02
³³S32.9714580.75
³⁴S33.9678674.21

Effect of Deuterium's Natural Abundance on Mass Spectrometry

The seemingly low natural abundance of deuterium can have a noticeable effect on the isotopic pattern of a molecule, particularly for larger molecules with many hydrogen atoms. The contribution of deuterium to the M+1 peak can be significant and must be considered for accurate elemental composition determination from high-resolution mass spectrometry data.

The presence of these natural isotopes leads to a distribution of isotopic peaks for any given molecule. As the mass of a molecule increases, the probability of it containing at least one heavy isotope also increases. For large molecules, the monoisotopic peak (M) may not even be the most abundant peak in the isotopic cluster.[5]

The following diagram illustrates the logical relationship of how natural isotopic abundances of constituent elements contribute to the overall isotopic pattern of a molecule observed in a mass spectrometer.

Isotopic_Distribution_Logic A Elemental Composition (e.g., C, H, N, O, S) C Probability of each Isotopologue A->C determines number of atoms B Natural Isotopic Abundance of each element (e.g., ¹²C/¹³C, ¹H/²H) B->C determines probability D Mass Spectrum (Isotopic Pattern) C->D generates E Monoisotopic Peak (M) D->E F M+1, M+2, ... Peaks D->F

Caption: Logical flow from elemental composition to the observed mass spectrum.

Experimental Protocols

The natural abundance of deuterium is a key consideration in several advanced mass spectrometry techniques. Two prominent examples are the use of deuterated internal standards for quantitative analysis and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for studying protein dynamics.

Quantitative Analysis using Deuterated Internal Standards

The use of stable isotope-labeled internal standards, particularly deuterated compounds, is the gold standard for quantitative analysis by LC-MS.[6][7][8] The principle of isotope dilution mass spectrometry relies on the near-identical chemical and physical properties of the analyte and its deuterated counterpart, which allows for correction of variations during sample preparation, chromatography, and ionization.[6]

Methodology:

  • Selection of Deuterated Internal Standard:

    • Choose a standard with a sufficient number of deuterium atoms (typically ≥3) to ensure a clear mass shift from the analyte's isotopic cluster.[8]

    • The deuterium labels should be on chemically stable positions to prevent H/D back-exchange.[9]

  • Sample Preparation:

    • A known amount of the deuterated internal standard is spiked into the sample at the earliest stage of preparation.[6]

    • The sample is then processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into an LC-MS/MS system.

    • The analyte and the deuterated internal standard co-elute from the liquid chromatography column.[9]

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM).

  • Data Analysis:

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in a series of calibration standards.

    • The concentration of the analyte in the unknown samples is then calculated from this calibration curve.

The following diagram illustrates the workflow for quantitative analysis using a deuterated internal standard.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Spike with Deuterated Internal Standard A->B C Extraction / Cleanup (PPT, LLE, SPE) B->C D LC Separation (Co-elution of Analyte and IS) C->D E Mass Spectrometry (Detection of Analyte and IS) D->E F Peak Area Integration E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Quantification using Calibration Curve G->H

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions.[10][11][12] It relies on the principle that backbone amide hydrogens that are solvent-accessible will exchange with deuterium when the protein is incubated in a D₂O buffer. The rate of exchange is dependent on the protein's secondary and tertiary structure, with hydrogens in well-structured regions exchanging more slowly than those in flexible or disordered regions.[10]

Methodology:

  • Deuterium Labeling:

    • The protein of interest is incubated in a deuterated buffer (typically D₂O) for a set period, ranging from seconds to hours.[5][11]

  • Quenching:

    • The exchange reaction is rapidly stopped (quenched) by lowering the pH (to ~2.5) and temperature (to ~0°C).[12]

  • Proteolytic Digestion:

    • The quenched protein is then digested into smaller peptides, typically using an acid-stable protease like pepsin.[10][12] This step is performed at low temperature to minimize deuterium back-exchange.

  • LC-MS Analysis:

    • The resulting peptides are separated by reversed-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.[5]

  • Data Analysis:

    • The mass of each peptide is measured to determine the amount of deuterium incorporated.

    • By comparing the deuterium uptake of the protein in different states (e.g., with and without a ligand), regions of conformational change can be identified.[13]

The following diagram outlines the experimental workflow for a typical bottom-up HDX-MS experiment.

HDX_MS_Workflow A Protein Sample (Apo or Ligand-Bound) B Deuterium Labeling (Incubation in D₂O) A->B C Quenching (Low pH and Temperature) B->C D Proteolytic Digestion (e.g., Pepsin) C->D E LC-MS Analysis (Peptide Separation and Mass Measurement) D->E F Data Analysis (Deuterium Uptake Calculation) E->F G Conformational Dynamics and Interaction Mapping F->G

Caption: Experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.

Conclusion

The natural abundance of deuterium, while a minor component of the elemental composition of molecules, has a profound and multifaceted impact on mass spectrometry. For high-resolution mass spectrometry, its contribution to the isotopic pattern must be accurately accounted for to determine the correct elemental formula. In quantitative studies, the deliberate use of deuterated analogs as internal standards has become the benchmark for achieving the highest levels of accuracy and precision. Furthermore, the dynamic exchange of hydrogen for deuterium provides a powerful probe for elucidating the complex conformational landscapes of proteins. A thorough understanding of the principles and experimental considerations surrounding deuterium's natural abundance is, therefore, an indispensable asset for any researcher leveraging the power of mass spectrometry in their scientific endeavors.

References

The Indispensable Role of Deuterated Standards in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and pharmaceutical development, the precise and accurate quantification of endogenous metabolites and xenobiotics is paramount. The inherent complexity of biological matrices, coupled with the dynamic nature of metabolic processes, presents significant analytical challenges. Deuterated standards, a class of stable isotope-labeled compounds, have emerged as a cornerstone of modern bioanalysis, providing an unparalleled level of accuracy and reliability in metabolic studies. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies for leveraging deuterated standards to achieve robust and high-quality data in metabolism research.

Core Principles: The Power of a Heavy Isotope

Deuterated standards are molecules in which one or more hydrogen atoms (¹H) are replaced by their stable, non-radioactive isotope, deuterium (B1214612) (²H or D). This subtle alteration increases the molecular weight of the compound without significantly altering its chemical and physical properties.[1] This key characteristic allows deuterated standards to serve as ideal internal standards in mass spectrometry-based analyses.[2] When a known amount of a deuterated standard is added to a biological sample at the beginning of the workflow, it co-elutes with its non-deuterated (endogenous or administered) counterpart during chromatographic separation.[3] Because they are chemically almost identical, both the analyte and the deuterated standard experience the same effects of sample preparation, extraction efficiency, and potential ion suppression or enhancement in the mass spectrometer.[2] By measuring the ratio of the analyte to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during processing.[3]

Key Applications in Metabolic Studies

The utility of deuterated standards extends across a wide spectrum of metabolic research, from fundamental pathway analysis to preclinical and clinical drug development.

Quantitative Bioanalysis and Pharmacokinetics (PK)

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is critical. Deuterated standards are the gold standard for internal standards in pharmacokinetic studies, enabling the precise quantification of a drug and its metabolites in biological fluids like plasma and urine.[4] The use of a deuterated internal standard significantly improves the accuracy and precision of bioanalytical assays, which is a regulatory expectation for data submitted to agencies like the FDA and EMA.[5]

Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[6] Deuterated tracers, such as deuterated glucose, are introduced into cell cultures or administered to organisms to trace the fate of the deuterium atoms through various metabolic pathways. By analyzing the incorporation of deuterium into downstream metabolites using techniques like mass spectrometry or NMR, researchers can quantify the flux through pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6]

Metabolite Identification

The identification of unknown metabolites is a crucial step in understanding drug metabolism and identifying potential biomarkers. The characteristic mass shift between a metabolite and its corresponding deuterated standard provides a high degree of confidence in metabolite identification.[3]

Data Presentation: Quantitative Impact of Deuterated Standards

The use of deuterated standards demonstrably improves the quality of bioanalytical data. The following tables summarize the impact on assay precision and accuracy, as well as the pharmacokinetic parameters of deuterated drugs compared to their non-deuterated analogs.

Table 1: Comparison of Assay Performance with and without a Deuterated Internal Standard

AnalyteInternal Standard TypeAccuracy (% Bias)Precision (%CV)
Kahalalide FAnalogue IS-3.2%4.1 - 8.9%
Kahalalide FDeuterated IS +0.3% 1.9 - 5.5%
SirolimusAnalogue ISNot Reported7.6 - 9.7%
SirolimusDeuterated IS Not Reported 2.7 - 5.7%

Data compiled from representative studies.[2]

Table 2: Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs

DrugDeuterated AnalogKey ParameterChange with DeuterationSpecies
TetrabenazineDeutetrabenazineHalf-life of active metabolites~2-fold increaseHumans
Enzalutamided3-EnzalutamideAUC (0-t)~102% increaseRats
Methadoned9-MethadoneAUC (0-8h)6-fold increaseMice
N-Nitrosodimethylamine[2H6]NDMABioavailability2.6-fold increaseRats

Data compiled from multiple sources.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in metabolic studies.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using liver microsomes.

Materials:

  • Test compounds (non-deuterated and deuterated)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (B52724) (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, the test compound (typically 1 µM final concentration), and liver microsomes (typically 0.5 mg/mL final protein concentration). Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing a deuterated internal standard for the analyte being tested. This precipitates the proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Compare the t½ values of the deuterated and non-deuterated compounds.[3]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for drug formulation (e.g., saline, PEG400)

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single oral dose of the test compound to the rats via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Add a known concentration of the deuterated internal standard to the plasma samples.

  • Sample Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analyte from the plasma matrix.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

    • Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.[3]

Protocol 3: Metabolic Flux Analysis using Deuterated Glucose

Objective: To quantify the flux of glucose through central carbon metabolism in cultured cells using deuterated glucose and LC-MS/MS.

Materials:

  • Cell culture medium without glucose

  • Deuterated glucose (e.g., [6,6-²H₂]-glucose)

  • Dialyzed fetal bovine serum (FBS)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing deuterated glucose and dialyzed FBS.

    • Incubate the cells for a time sufficient to reach isotopic steady-state for the pathways of interest.

  • Metabolism Quenching:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold 0.9% NaCl to remove extracellular labeled glucose.

    • Immediately add ice-cold 80% methanol to quench all enzymatic activity.

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -80°C for at least 20 minutes.

    • Centrifuge at high speed to pellet cell debris and precipitated proteins.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to determine the mass isotopologue distribution (MID) for key metabolites.

    • The MID represents the fraction of the metabolite pool containing zero (M+0), one (M+1), two (M+2), etc., deuterium atoms.

    • Use metabolic flux analysis software to fit the MIDs to a metabolic network model and calculate reaction fluxes.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts described in this guide.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated IS Sample->Spike Extract Extraction (PPT, LLE, SPE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition (Analyte & IS signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Ratio->Concentration Curve->Concentration

Bioanalytical workflow using a deuterated internal standard.

Glycolysis_Tracing Glucose [6,6-²H₂]-Glucose G6P Glucose-6-Phosphate-²H₂ Glucose->G6P Glycolysis F6P Fructose-6-Phosphate-²H₂ G6P->F6P F16BP Fructose-1,6-Bisphosphate-²H₂ F6P->F16BP DHAP DHAP-²H F16BP->DHAP GAP GAP-²H F16BP->GAP DHAP->GAP Pyruvate Pyruvate-²H GAP->Pyruvate Lactate Lactate-²H Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Tracing deuterium from [6,6-²H₂]-glucose through glycolysis.

Troubleshooting_Workflow cluster_Coelution Co-elution Issues cluster_Purity Purity Issues cluster_Exchange H/D Exchange Issues Problem Inaccurate or Inconsistent Quantitative Results Check_Coelution Check for Analyte-IS Co-elution Problem->Check_Coelution Check_Purity Verify Isotopic and Chemical Purity of IS Problem->Check_Purity Check_Exchange Investigate H/D Back-Exchange Problem->Check_Exchange Adjust_Chromo Adjust Chromatography Check_Coelution->Adjust_Chromo COA Review Certificate of Analysis Check_Purity->COA Stable_Position Ensure Deuterium is at a Chemically Stable Position Check_Exchange->Stable_Position Use_Analog Consider Analog IS (if co-elution not possible) Adjust_Chromo->Use_Analog HRMS Perform HR-MS or qNMR on Standard COA->HRMS Control_pH Control pH and Temperature during Sample Prep Stable_Position->Control_pH

References

Azelaic acid-d14 safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Azelaic acid-d14 (Nonanedioic acid-d14), a deuterated analog of Azelaic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of azelaic acid, where 14 hydrogen atoms have been replaced by deuterium. This labeling is useful in tracer studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] While specific experimental data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

PropertyDataReference
CAS Number 119176-67-9[2][3]
Molecular Formula C₉H₂D₁₄O₄[4]
Molecular Weight 202.31 g/mol [3][4]
Physical Form Solid[3]
Purity >95%-d[2]
Storage Temperature 4°C[3]
Flash Point 210°C (410°F) (Closed Cup) (for Azelaic Acid)[5]
Solubility in Water 2.4 g/L at 27°C (for Azelaic Acid)[6]

Toxicological Data

Toxicological data for this compound is not extensively available. However, the toxicological profile is expected to be closely related to that of azelaic acid. Azelaic acid is generally considered to have low toxicity.[7]

TestResult (for Azelaic Acid)SpeciesReference
Oral LD50 >5 g/kgRat[8]
Dermal LD50 >2,000 mg/kgRabbit[9]
Inhalation LC50 >0.162 mg/l/4hRat[9]

Health Hazards:

  • Skin Irritation: Causes skin irritation.[9][10]

  • Eye Irritation: Causes serious eye irritation.[6][9][10]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[8][11]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning[3]

Handling Precautions and Experimental Protocols

Proper handling of this compound is crucial to ensure laboratory safety. The following protocols are recommended.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

  • Eye Protection: Wear safety goggles or a face shield.[6][10]

  • Hand Protection: Wear impermeable chemical-resistant gloves.[5][6]

  • Respiratory Protection: If dust is generated, use a NIOSH-certified respirator.[5][6]

  • Body Protection: Wear a lab coat or other protective clothing.[5]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

  • Use process enclosures or local exhaust ventilation to control airborne levels.[5]

  • Provide an eyewash station and safety shower in the immediate work area.

General Handling Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste According to Local Regulations Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area

Caption: General laboratory workflow for handling this compound.

Storage
  • Store in a tightly closed container in a cool, well-ventilated area.[5]

  • Keep away from heat and sources of ignition.[5][9]

  • Protect from light.[5]

  • Store at 4°C for long-term stability.[3]

First Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. If breathing is difficult, give oxygen.[10]
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing.[6][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9]

The following diagram outlines the recommended first aid response to an accidental exposure.

G First Aid Response for this compound Exposure Exposure Accidental Exposure Occurs Assess_Situation Assess the Situation (Route of Exposure) Exposure->Assess_Situation Inhalation Inhalation Assess_Situation->Inhalation Skin_Contact Skin Contact Assess_Situation->Skin_Contact Eye_Contact Eye Contact Assess_Situation->Eye_Contact Ingestion Ingestion Assess_Situation->Ingestion Remove_to_Fresh_Air Remove to Fresh Air Inhalation->Remove_to_Fresh_Air Wash_with_Soap_Water Wash with Soap and Water Skin_Contact->Wash_with_Soap_Water Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Remove_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, water spray, fog, or foam.[5] Do not use a water jet.[5]

  • Hazards from Combustion: Products of combustion are carbon oxides (CO, CO₂).[5]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

  • Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[5] Clean the contaminated surface with water.[5]

  • Large Spill: Use a shovel to put the material into a convenient waste disposal container.[5] Prevent the product from entering drains.[10]

  • General: Avoid generating dust.[6][10] Ensure adequate ventilation.[10]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6][10]

This guide is intended for informational purposes only and should not be a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

Solubility and stability of Azelaic acid-d14 in common lab solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azelaic acid-d14 in common laboratory solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages extensive data on unlabeled azelaic acid as a primary reference, with the understanding that the physicochemical properties are largely comparable. This document is intended to support research and development activities by providing essential data on solvent selection, solution preparation, and storage.

Core Concepts: Solubility and Stability

This compound is a deuterated form of azelaic acid, a naturally occurring nine-carbon dicarboxylic acid. Its utility as an internal standard in mass spectrometry-based analyses necessitates a thorough understanding of its behavior in various solvents.

Solubility is a critical parameter for the preparation of stock solutions and experimental media. The solubility of azelaic acid is influenced by solvent polarity, pH, and temperature. As a dicarboxylic acid, its solubility in aqueous solutions is pH-dependent, with increased solubility at higher pH values due to the deprotonation of its carboxylic acid groups.

Stability refers to the chemical integrity of this compound in solution over time. Degradation can be influenced by the solvent, storage temperature, and exposure to light. Understanding the stability profile is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited, the following tables provide data for both the deuterated and unlabeled forms. The data for unlabeled azelaic acid serves as a strong surrogate for estimating the solubility of this compound.

Table 1: Solubility of this compound

SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)100 mg/mLRequires sonication.[1]

Table 2: Solubility of Unlabeled Azelaic Acid

SolventSolubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)10 mg/mL[2]
Dimethylformamide (DMF)10 mg/mL[2]
Ethanol10 mg/mL[2]
Ethanol39.85 mg/mL[3]
Acetone43.34 mg/mL[3]
Water2.4 g/L (2.4 mg/mL) at 20°C[4]
Phosphate Buffered Saline (PBS), pH 7.20.1 mg/mL[2]
Phosphate Buffer, pH 7.450.43 mg/mL[3]

Stability Profile

The stability of this compound is crucial for its use as an analytical standard. The following tables summarize the known stability data for the compound in its solid form and in solution.

Table 3: Stability of this compound as a Solid

Storage TemperatureStability Duration
-20°C≥ 5 years
4°C2 years[1]

Table 4: Stability of this compound in Solution

Storage TemperatureStability Duration
-80°C6 months[1]
-20°C1 month[1]

For unlabeled azelaic acid, aqueous solutions are not recommended for storage for more than one day[2]. Some alcohols, such as ethanol, may render azelaic acid unstable at normal temperatures, potentially leading to the formation of esters like ethyl azelate[4][5].

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of compounds like this compound.

Protocol for Determining Equilibrium Solubility

This protocol is based on the widely used shake-flask method.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe with a fine filter.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or UV-Vis spectrophotometry[6][7].

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol for Stability Assessment in Solution

This protocol outlines a method for evaluating the stability of this compound in a given solvent over time.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Storage Conditions:

    • Aliquot the stock solution into multiple sealed vials to avoid repeated freeze-thaw cycles.

    • Store the vials under controlled conditions (e.g., specified temperature, protected from light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 7, 14, 30 days), retrieve a vial for analysis.

    • Analyze the concentration of this compound in the sample using a validated HPLC or other suitable analytical method.

  • Data Analysis:

    • Compare the concentration at each time point to the initial concentration (time 0).

    • A significant decrease in concentration over time indicates instability. The rate of degradation can be determined from the data.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Weigh excess this compound add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute analyze Quantify via HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for Determining Equilibrium Solubility.

G cluster_factors Factors Influencing Solubility cluster_outcome Outcome Solvent Solvent Polarity (e.g., DMSO, Ethanol, Water) Solubility This compound Solubility Solvent->Solubility pH pH of Aqueous Solution (Higher pH increases solubility) pH->Solubility Temp Temperature Temp->Solubility Form Physical Form (e.g., Crystalline solid) Form->Solubility

Caption: Key Factors Affecting this compound Solubility.

References

The Analytical Gold Standard: A Cost-Benefit Analysis of Azelaic Acid-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of data integrity is paramount. The accuracy and precision of analytical measurements form the bedrock of critical decision-making, from preclinical pharmacokinetic studies to late-stage clinical trial sample analysis. The use of internal standards in chromatographic methods, especially when coupled with mass spectrometry, is a fundamental practice to ensure the reliability of these measurements. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as Azelaic acid-d14, have emerged as the gold standard.

This in-depth technical guide provides a comprehensive cost-benefit analysis of employing this compound as an internal standard for the quantification of Azelaic acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the implementation of this robust analytical strategy. This guide will delve into the quantitative advantages, present detailed experimental protocols, and offer a clear visualization of the associated workflows and analytical principles.

Executive Summary

The use of this compound as an internal standard in the quantitative analysis of Azelaic acid offers significant advantages in terms of analytical performance, far outweighing the initial higher cost of the labeled compound. The primary benefits include a substantial improvement in accuracy and precision by effectively compensating for sample matrix effects and variability in sample preparation and instrument response. While the upfront cost of this compound is higher than that of unlabeled Azelaic acid or structural analogs, the long-term savings from reduced experimental variability, fewer failed analytical runs, and increased confidence in the data provide a strong justification for its use in regulated and research environments where data quality is non-negotiable.

Cost Analysis: A Quantitative Comparison

The primary cost associated with implementing this compound as an internal standard is the procurement of the deuterated compound itself. Unlabeled Azelaic acid is a readily available and relatively inexpensive dicarboxylic acid. In contrast, the synthesis of its deuterated counterpart involves more complex chemical processes, leading to a higher purchase price.

Below is a summary of the approximate costs for research-grade Azelaic acid and this compound from various suppliers. It is important to note that prices can vary based on purity, quantity, and supplier.

CompoundSupplierQuantityApproximate Price (USD)Price per Gram (USD)
Azelaic Acid (≥99%)Multiple Suppliers1 kg$50 - $100$0.05 - $0.10
Azelaic Acid (≥99%)Multiple Suppliers100 g$10 - $20$0.10 - $0.20
This compound FB Reagents1 g€399 (~$430)~$430
This compound Simson PharmaInquire for Price--
This compound Alfa ChemistryInquire for Price--

Note: Prices are subject to change and may not include shipping and handling fees. The price for this compound can vary significantly between suppliers and based on the required isotopic purity.

While the initial investment in this compound is substantially higher on a per-gram basis, it is crucial to consider the amount used per sample. Typically, only a small, fixed amount of the internal standard is spiked into each sample, meaning a single gram can be sufficient for thousands of analyses.

Benefit Analysis: The Value of Isotopic Labeling

The benefits of using this compound as an internal standard are multifaceted and directly address the common challenges in quantitative bioanalysis. Stable isotope-labeled internal standards are considered the most effective choice because their physicochemical properties are nearly identical to the analyte of interest.

Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates), are a major source of analytical variability and inaccuracy. Since this compound co-elutes with unlabeled Azelaic acid and has the same ionization efficiency, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively normalized, leading to more accurate and reliable quantification.

Correcting for Sample Preparation Variability

The journey of a sample from collection to analysis involves multiple steps, including extraction, concentration, and reconstitution. In each of these steps, there is a potential for analyte loss. Because this compound is added at the beginning of the sample preparation process and behaves identically to the endogenous analyte, any losses of Azelaic acid will be mirrored by proportional losses of this compound. The analyte-to-internal standard ratio remains constant, thus correcting for recovery inconsistencies.

Improving Accuracy and Precision
Method Validation ParameterWithout Deuterated Internal Standard (Illustrative)With this compound Internal Standard (Expected)Benefit
Accuracy (% Bias) Can exceed ±15%Typically within ±5%Increased confidence in the measured concentration reflecting the true value.
Precision (%RSD) Can be >15%Typically <10%Improved reproducibility of results between samples and analytical runs.
Linearity (r²) ≥0.99≥0.999Wider dynamic range with more reliable quantification at the lower and upper limits.
Matrix Effect High and variableEffectively compensatedReduced influence of the biological matrix on the analytical result.

This table presents illustrative data based on the well-documented performance of stable isotope-labeled internal standards in quantitative mass spectrometry.

Experimental Protocol: Quantification of Azelaic Acid in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the analysis of Azelaic acid in human plasma, incorporating this compound as an internal standard. This protocol is a composite based on established methods for dicarboxylic acid analysis.

Materials and Reagents
  • Azelaic acid analytical standard (≥98% purity)

  • This compound (≥98% isotopic purity)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Azelaic acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Azelaic acid stock solution with methanol:water (1:1, v/v) to prepare a series of calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 1 µg/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Solid Phase Extraction)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in 5% methanol.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Azelaic acid from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Azelaic acid: Q1/Q3 (e.g., 187.1 -> 143.1)

    • This compound: Q1/Q3 (e.g., 201.2 -> 155.2)

Data Analysis

Quantify Azelaic acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the spiked plasma standards.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework of the cost-benefit analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid Phase Extraction (SPE) Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: A typical experimental workflow for the quantification of Azelaic acid in plasma using a deuterated internal standard.

Cost_Benefit_Analysis cluster_cost Cost cluster_benefit Benefits cluster_outcome Long-Term Outcome Cost_IS Higher Initial Cost of this compound ROI Positive Return on Investment Accuracy Improved Accuracy Reduced_Repeats Fewer Failed Runs & Re-analysis Accuracy->Reduced_Repeats Precision Enhanced Precision Precision->Reduced_Repeats Matrix_Effect Matrix Effect Compensation Matrix_Effect->Accuracy Matrix_Effect->Precision Reliability Increased Data Reliability Confidence Higher Confidence in Results Reliability->Confidence Reduced_Repeats->ROI Confidence->ROI

Caption: Logical flow of the cost-benefit analysis for using this compound as an internal standard.

Conclusion

The decision to use a stable isotope-labeled internal standard such as this compound is a strategic one that prioritizes data quality and long-term efficiency over short-term cost savings. The initial investment in the deuterated standard is demonstrably offset by the significant improvements in analytical accuracy, precision, and robustness. For research and development environments where the integrity of quantitative data is non-negotiable, the use of this compound is not merely a best practice but a critical component of a sound analytical strategy. This guide provides the foundational information for researchers and drug development professionals to confidently implement this superior analytical approach, ensuring the generation of reliable and defensible data.

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Azelaic Acid in Biological Matrices using LC-MS/MS with Azelaic Acid-d14 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with established anti-inflammatory, antimicrobial, and anti-keratinizing properties. It is utilized in the treatment of various dermatological conditions such as acne vulgaris and rosacea. Furthermore, emerging research indicates its involvement in key cellular signaling pathways, including the PI3K/AKT and Prdxs/ROS pathways, suggesting broader therapeutic potential.

This document provides a comprehensive guide to developing and applying a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azelaic acid in biological matrices, such as plasma and tissue homogenates. The use of a stable isotope-labeled internal standard, Azelaic acid-d14, ensures high accuracy and precision.

Signaling Pathways Involving Azelaic Acid

Azelaic acid has been shown to modulate cellular processes by influencing key signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action and exploring new therapeutic applications.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Angiogenesis Angiogenesis (VEGF, COX-2, HIF-1α) mTOR->Angiogenesis Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Azelaic_Acid Azelaic Acid Azelaic_Acid->PI3K inhibits Azelaic_Acid->AKT inhibits Azelaic_Acid->mTOR inhibits

Figure 1: Azelaic Acid's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and angiogenesis. In certain pathological conditions, such as psoriasis, this pathway is overactivated. Azelaic acid has been shown to inhibit the phosphorylation and subsequent activation of key proteins in this cascade, including PI3K, AKT, and mTOR.[1][2] This inhibitory action helps to normalize cell growth and reduce inflammation.

Prdxs_ROS_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm Cellular_Metabolism Cellular Metabolism & Pathological Conditions ROS Reactive Oxygen Species (ROS) Cellular_Metabolism->ROS generates Redox_Balance Redox Balance ROS->Redox_Balance disrupts Prdx2 Peroxiredoxin 2 (Prdx2) Prdx2->ROS scavenges Prdx3 Peroxiredoxin 3 (Prdx3) Prdx3->ROS scavenges Cell_Survival Cell Survival & Reduced Oxidative Stress Redox_Balance->Cell_Survival Azelaic_Acid Azelaic Acid Azelaic_Acid->ROS scavenges Azelaic_Acid->Prdx2 upregulates Azelaic_Acid->Prdx3 upregulates Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add 10 µL of this compound Working Solution (1 µg/mL) Start->Add_IS Vortex1 Vortex (10 seconds) Add_IS->Vortex1 Add_ACN Add 300 µL of cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex (1 minute) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant to a new tube Centrifuge->Transfer_Supernatant Evaporate Evaporate to dryness under Nitrogen Transfer_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of 50:50 Acetonitrile:Water with 0.1% Formic Acid Evaporate->Reconstitute Vortex3 Vortex (30 seconds) Reconstitute->Vortex3 Analyze Analyze by LC-MS/MS Vortex3->Analyze

References

Quantitative Analysis of Dicarboxylic Acids Using Deuterated Internal Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are important metabolites involved in various physiological and pathophysiological processes, including fatty acid oxidation and energy metabolism.[1][2] Accurate quantification of DCAs in biological matrices such as plasma, urine, and tissues is crucial for understanding their role in health and disease, and for biomarker discovery.[3][4] The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response.[1][5] This document provides detailed protocols for the quantitative analysis of dicarboxylic acids in biological samples using deuterated internal standards with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Dicarboxylic Acids

Dicarboxylic acids are primarily formed through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. This pathway becomes particularly important when mitochondrial β-oxidation is impaired. The resulting DCAs are then catabolized through peroxisomal and mitochondrial β-oxidation, yielding shorter-chain dicarboxylic acids, succinyl-CoA, and acetyl-CoA.[1][6][7]

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondria Mitochondria Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Monocarboxylic Fatty Acid->ω-Hydroxy Fatty Acid ω-oxidation (Cytochrome P450) Dicarboxylic Acid (long-chain) Dicarboxylic Acid (long-chain) ω-Hydroxy Fatty Acid->Dicarboxylic Acid (long-chain) ADH/ALDH DCA-CoA (long-chain) DCA-CoA (long-chain) Dicarboxylic Acid (long-chain)->DCA-CoA (long-chain) Acyl-CoA Synthetase DCA-CoA (medium-chain) DCA-CoA (medium-chain) DCA-CoA (long-chain)->DCA-CoA (medium-chain) β-oxidation Acetyl-CoA_perox Acetyl-CoA_perox DCA-CoA (medium-chain)->Acetyl-CoA_perox β-oxidation DCA-CoA (medium-chain)_mito DCA-CoA (medium-chain)_mito DCA-CoA (medium-chain)->DCA-CoA (medium-chain)_mito Succinyl-CoA Succinyl-CoA DCA-CoA (medium-chain)_mito->Succinyl-CoA β-oxidation Acetyl-CoA_mito Acetyl-CoA_mito DCA-CoA (medium-chain)_mito->Acetyl-CoA_mito β-oxidation TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Acetyl-CoA_mito->TCA Cycle DCA_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation (Plasma, Urine, Tissue) Derivatization Derivatization Sample Preparation->Derivatization (Esterification/Silylation) Instrumental Analysis Instrumental Analysis Derivatization->Instrumental Analysis (LC-MS/MS or GC-MS) Data Processing Data Processing Instrumental Analysis->Data Processing Quantification Quantification Data Processing->Quantification (Calibration Curve)

References

Application Note: Robust and Efficient Sample Preparation for the Quantification of Azelaic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with various physiological and pathological roles. Its quantification in plasma is crucial for pharmacokinetic studies, clinical diagnostics, and drug development. This application note provides detailed protocols for the preparation of plasma samples for the accurate analysis of azelaic acid using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), along with a comparison of their performance.

Analytical Methods Overview

The analysis of azelaic acid in plasma typically requires a sample preparation step to remove proteins and other interfering substances. Due to its low volatility and lack of a strong chromophore, derivatization is often necessary for GC-MS analysis and can improve sensitivity in LC-MS/MS.[1]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. Acetonitrile (B52724) is a commonly used solvent for this purpose.[2][3]

Materials:

  • Human plasma

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled azelaic acid such as Azelaic acid-d14)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample (a 3:1 solvent to sample ratio). The addition of acid can improve the recovery of acidic analytes.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis after derivatization.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids.

Materials:

  • Human plasma

  • Ethyl acetate (B1210297), HPLC grade

  • Hydrochloric acid (HCl), 1M

  • Internal Standard (IS) solution

  • Glass centrifuge tubes (10 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 500 µL of human plasma into a 10 mL glass centrifuge tube.

  • Add 25 µL of the internal standard solution.

  • Acidify the plasma sample by adding 50 µL of 1M HCl to protonate the azelaic acid.

  • Add 5 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for derivatization and analysis.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT or LLE by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. For acidic compounds like azelaic acid, polymeric or anion-exchange sorbents are often effective.[4][5]

Materials:

  • Human plasma

  • Polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) or a strong anion exchange (SAX) cartridge

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521), 5% in methanol

  • Formic acid, 0.1% in water

  • Internal Standard (IS) solution

  • SPE manifold

Procedure (using a polymeric reversed-phase SPE cartridge):

  • Sample Pre-treatment: To 500 µL of plasma, add 10 µL of the internal standard and 500 µL of 0.1% formic acid in water. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the azelaic acid and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Quantitative Data Summary

The choice of sample preparation method can significantly impact recovery, matrix effects, and the overall sensitivity of the assay. The following tables summarize typical performance data for the described methods.

Table 1: Recovery of Azelaic Acid from Plasma

Sample Preparation MethodTypical Recovery (%)Reference
Protein Precipitation (Acetonitrile)80 - 95%[2][3]
Liquid-Liquid Extraction (Ethyl Acetate)70 - 90%N/A
Solid-Phase Extraction (Polymeric)> 90%[4]
Solid-Phase Extraction (Anion Exchange)93.7 - 96.9%[5]

Note: Recovery can be influenced by the specific protocol and analytical method used.

Table 2: Comparison of Method Performance Characteristics

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Throughput HighMediumMedium to High (with automation)
Cost per sample LowLowHigh
Matrix Effect HighMediumLow
Selectivity LowMediumHigh
Automation Potential HighLowHigh

Note: Matrix effects are highly dependent on the subsequent analytical method (LC-MS/MS or GC-MS).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for sample preparation and a conceptual representation of the analytical process.

experimental_workflow cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample is_addition Add Internal Standard plasma->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt lle Liquid-Liquid Extraction (Ethyl Acetate) is_addition->lle spe Solid-Phase Extraction (Polymeric/Anion Exchange) is_addition->spe derivatization Derivatization (for GC-MS) ppt->derivatization Supernatant lle->derivatization Organic Phase spe->derivatization Eluate analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data Data Acquisition & Processing analysis->data

Caption: Experimental workflow for azelaic acid analysis in plasma.

logical_relationship cluster_input Input cluster_output Output plasma_matrix Plasma (Analyte + Proteins + Lipids + Salts) remove_interferences Remove Interferences plasma_matrix->remove_interferences clean_extract Clean Extract for Analysis remove_interferences->clean_extract isolate_analyte Isolate Azelaic Acid isolate_analyte->clean_extract remove_interinterferences remove_interinterferences

Caption: Logical relationship of the sample preparation process.

Conclusion

The selection of an appropriate sample preparation method for azelaic acid analysis in plasma is a critical step that depends on the desired throughput, cost considerations, and the required sensitivity and selectivity of the assay. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening, though it may be more susceptible to matrix effects. Liquid-liquid extraction provides a balance of cost and selectivity. Solid-phase extraction, particularly with polymeric or anion-exchange sorbents, generally yields the cleanest extracts and highest recoveries, making it the preferred method for applications requiring the highest accuracy and sensitivity. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and scientists in the development and validation of robust analytical methods for azelaic acid in plasma.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions in biological systems. Stable isotope tracing, coupled with mass spectrometry, is a cornerstone of MFA, providing a dynamic view of cellular metabolism.[1][2][3][4] Azelaic acid, a nine-carbon dicarboxylic acid, is a naturally occurring molecule with diverse physiological roles, including involvement in fatty acid metabolism and possessing anti-inflammatory and antimicrobial properties.[5][6] The use of deuterated azelaic acid (Azelaic acid-d14) as a tracer allows for the precise tracking of its metabolic fate and its contribution to various metabolic pathways.

These application notes provide a comprehensive guide for designing and conducting metabolic flux analysis experiments using this compound in cell culture models. The protocols outlined below are designed to be adaptable to various cell lines and research questions, from basic metabolic pathway mapping to investigating the metabolic effects of drugs.

Metabolic Pathway of Azelaic Acid

Azelaic acid, like other dicarboxylic acids, is primarily metabolized through a process of beta-oxidation, which occurs in both mitochondria and peroxisomes.[7] This process sequentially shortens the carbon chain of the dicarboxylic acid. When using this compound, the deuterium (B1214612) labels will be retained on the successive breakdown products, allowing for their detection and quantification. The primary catabolite of azelaic acid is pimelic acid (a seven-carbon dicarboxylic acid).[8][9][10][11] Further beta-oxidation cycles will generate shorter-chain dicarboxylic acids.

Diagram of Azelaic Acid Beta-Oxidation Pathway

Azelaic_Acid_Metabolism This compound\n(C9-d14) This compound (C9-d14) Pimelic acid-d12\n(C7-d12) Pimelic acid-d12 (C7-d12) This compound\n(C9-d14)->Pimelic acid-d12\n(C7-d12) β-oxidation Adipic acid-d10\n(C6-d10) Adipic acid-d10 (C6-d10) Pimelic acid-d12\n(C7-d12)->Adipic acid-d10\n(C6-d10) β-oxidation Succinyl-CoA Succinyl-CoA Adipic acid-d10\n(C6-d10)->Succinyl-CoA β-oxidation TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic fate of this compound via beta-oxidation.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the steps for labeling adherent mammalian cells with this compound.

Materials:

  • Adherent mammalian cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for dissolving this compound (e.g., DMSO or ethanol)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in the chosen vehicle. The final concentration of the vehicle in the cell culture medium should be non-toxic (typically ≤ 0.1%).

    • On the day of the experiment, prepare the labeling medium by adding the this compound stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 10-100 µM). A vehicle control medium should also be prepared.

  • Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium (or vehicle control medium) to the cells.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours). The optimal time course will depend on the cell type and the specific metabolic pathway being investigated.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed Cells Seed Cells Prepare Labeling Medium Prepare Labeling Medium Seed Cells->Prepare Labeling Medium Incubate with this compound Incubate with this compound Prepare Labeling Medium->Incubate with this compound Quench Metabolism Quench Metabolism Incubate with this compound->Quench Metabolism Extract Metabolites Extract Metabolites Quench Metabolism->Extract Metabolites LC-MS/MS Analysis LC-MS/MS Analysis Extract Metabolites->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Calculation Metabolic Flux Calculation Data Processing->Metabolic Flux Calculation

Caption: Overview of the experimental workflow for metabolic flux analysis.

Protocol 2: Metabolite Extraction

This protocol describes a method for quenching metabolism and extracting polar metabolites from adherent cells.[12][13][14][15][16]

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Quenching Metabolism:

    • At the end of the incubation period, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).

  • Cell Lysis and Metabolite Extraction:

    • Place the culture dish on ice and use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation and metabolite extraction.

  • Sample Clarification:

    • Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

    • The samples can be stored at -80°C until analysis.

Data Acquisition and Analysis

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical platform for this type of analysis.

  • Chromatography: A C18 reversed-phase column is suitable for separating dicarboxylic acids.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately determine the mass of the deuterated isotopologues. Data should be acquired in negative ion mode.

Data Analysis
  • Peak Identification and Integration: Use appropriate software to identify and integrate the peaks corresponding to azelaic acid, pimelic acid, and other potential downstream metabolites.

  • Isotopologue Distribution Analysis: For each identified metabolite, determine the distribution of its isotopologues (M+0, M+1, M+2, etc.). The mass shift due to deuterium incorporation will be used to track the metabolic fate of this compound.

  • Metabolic Flux Calculation: The fractional contribution of this compound to the pool of each downstream metabolite can be calculated. More advanced metabolic flux analysis can be performed using specialized software that models the metabolic network and fits the experimental labeling data to determine reaction rates.[1][2][3]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different experimental conditions or time points.

Table 1: Hypothetical Isotopologue Distribution of Pimelic Acid after Labeling with this compound

Time (hours)M+0 (%)M+10 (%)M+12 (%)
010000
185.25.19.7
454.712.333.0
823.118.958.0
245.621.572.9

Table 2: Hypothetical Fractional Contribution of this compound to Downstream Metabolites at 24 hours

MetaboliteFractional Contribution (%)
Pimelic Acid72.9
Adipic Acid45.3
Succinyl-CoA15.8

Troubleshooting

  • Low Label Incorporation:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the cells are metabolically active.

  • High Variability between Replicates:

    • Ensure consistent cell seeding density and growth conditions.

    • Standardize the timing and execution of the quenching and extraction steps.

  • Poor Peak Shape or Resolution in LC-MS:

    • Optimize the LC gradient and column chemistry.

    • Ensure proper sample cleanup to remove interfering substances.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into cellular metabolism and the metabolic effects of various interventions.

References

Application Notes and Protocols for the Derivatization of Azelaic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of azelaic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent low volatility of azelaic acid, a dicarboxylic acid, necessitates derivatization to improve its chromatographic behavior and detection sensitivity.[1][2] The two most common and effective derivatization techniques, esterification and silylation, are discussed herein.

The selection of an appropriate derivatization method is critical and depends on the specific requirements of the analysis, such as sensitivity, stability of the derivative, and the matrix of the sample. While both esterification and silylation are suitable for the analysis of low-molecular-weight dicarboxylic acids, silylation with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is often preferred for samples with low concentrations due to its lower detection limits and higher reproducibility.[3] However, silyl (B83357) derivatives can be less stable than their ester counterparts.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the derivatization of azelaic acid, providing a comparative overview of the performance of different methods.

Table 1: Performance Characteristics of Esterification Methods

Derivatization MethodLinearity RangeLODLOQRecovery Rate (%)RSD (%)Reference
Ethanol (B145695)/Sulfuric Acid 10 - 1000 mg L⁻¹15 mg kg⁻¹50 mg kg⁻¹87.7 - 101< 4[4][5][6]
BF₃-Methanol (10%) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
BF₃-Methanol (14%) Not Specified1 nM50 nM95-978-10 (batch repeatability), 13-18.9 (within-lab precision)[6][7]
Dimethyl Azelate (DMA) 100 ng/mL - 100 mg/mL10 ng/mL100 ng/mL96.4 - 103.4< 2 (inter- and intra-day)[1][2]

Table 2: Performance Characteristics of Silylation Methods

Derivatization MethodLinearity RangeLODLOQRecovery Rate (%)RSD (%)Reference
BSTFA Not Specified≤ 2 ng m⁻³Not SpecifiedNot Specified≤ 10[3]
BSTFA + 1% TMCS Not Specified> 80% recovery for C3-C10 dicarboxylic acidsNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

Detailed methodologies for the key derivatization procedures are provided below.

Protocol 1: Esterification of Azelaic Acid using Ethanol and Sulfuric Acid

This protocol is suitable for the derivatization of azelaic acid in cosmetic samples.[4][5]

Materials:

  • Azelaic acid sample

  • Ethanol

  • Concentrated sulfuric acid

  • n-Hexane

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 g of the sample, add 2 mL of ethanol and 800 μL of concentrated sulfuric acid.

  • Vigorously shake the mixture for 10 minutes at room temperature.[4][5]

  • After the derivatization reaction, extract the diethyl azelate derivative with n-hexane. For optimal recovery, perform the extraction three to four times.

  • Combine the n-hexane extracts.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Esterification of Azelaic Acid using BF₃-Methanol

This method is commonly used for the analysis of fatty acids, including azelaic acid, in various matrices.[5][9]

Materials:

  • Azelaic acid sample

  • BF₃-Methanol solution (10-14%)

  • Methanol

  • Saturated NaCl solution

  • Hexane (B92381)

  • Anhydrous Na₂SO₄

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Dissolve the sample in methanol.

  • Add an appropriate volume of BF₃-methanol solution (e.g., for a 1 mg/mL sample solution, use a 10x molar excess of the derivatizing agent).[10]

  • Cap the reaction vial and heat at 60°C for 10-60 minutes.[5][10]

  • After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[10]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[10]

  • Transfer the upper hexane layer containing the methyl ester derivative to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[10]

  • Repeat the hexane extraction twice more, combining the extracts.

  • The sample is now ready for GC-MS analysis.

Protocol 3: Silylation of Azelaic Acid using BSTFA

Silylation is a versatile technique for derivatizing compounds with active hydrogens, such as the carboxylic acid groups of azelaic acid.[11]

Materials:

  • Dried azelaic acid sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)

  • Solvent (e.g., dichloromethane, pyridine)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[10]

  • Dissolve the sample in a suitable solvent.

  • Add the silylating reagent (BSTFA or BSTFA with 1% TMCS) in at least a 2:1 molar ratio to the active hydrogens of azelaic acid.[11]

  • Cap the vial, vortex for 10 seconds, and heat at 60-70°C for 60-90 minutes.[8][10]

  • After cooling to room temperature, the sample can be diluted with a suitable solvent if necessary.

  • The sample is now ready for GC-MS analysis. It is important to note that di(trimethylsilyl) azelate can be chemically unstable and may degrade within a few hours.[1]

Visualizations

The following diagrams illustrate the experimental workflows for the derivatization of azelaic acid.

Esterification_Workflow cluster_start Sample Preparation cluster_derivatization Esterification cluster_extraction Extraction cluster_analysis Analysis start Azelaic Acid Sample reagents Add Alcohol (Methanol or Ethanol) + Acid Catalyst (BF3 or H2SO4) start->reagents reaction Incubate (e.g., 60°C for 10-60 min or RT for 10 min) reagents->reaction extraction Liquid-Liquid Extraction (e.g., with Hexane) reaction->extraction drying Dry Extract (e.g., with Na2SO4) extraction->drying analysis GC-MS Analysis drying->analysis

Caption: Esterification workflow for azelaic acid derivatization.

Silylation_Workflow cluster_start Sample Preparation cluster_derivatization Silylation cluster_analysis Analysis start Dried Azelaic Acid Sample reagents Add Silylating Reagent (BSTFA +/- TMCS) in Solvent start->reagents reaction Incubate (e.g., 60-70°C for 60-90 min) reagents->reaction analysis GC-MS Analysis reaction->analysis

Caption: Silylation workflow for azelaic acid derivatization.

Derivatization_Reaction cluster_esterification Esterification Reaction cluster_silylation Silylation Reaction Azelaic_Acid_E Azelaic Acid (HOOC-(CH2)7-COOH) Product_E Azelaic Acid Ester (R-OOC-(CH2)7-COO-R) Azelaic_Acid_E->Product_E Reagent_E + R-OH (e.g., Methanol, Ethanol) + Acid Catalyst Azelaic_Acid_S Azelaic Acid (HOOC-(CH2)7-COOH) Product_S Di(trimethylsilyl) Azelate ((CH3)3SiOOC-(CH2)7-COOSi(CH3)3) Azelaic_Acid_S->Product_S Reagent_S + Silylating Agent (e.g., BSTFA)

Caption: Chemical reactions for derivatization of azelaic acid.

References

Application Note: Quantitative Analysis of Azelaic Acid using Azelaic Acid-d14 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the establishment of a calibration curve and the quantitative analysis of Azelaic Acid in a biological matrix (human plasma) using its deuterated internal standard, Azelaic Acid-d14, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with known anti-inflammatory, antibacterial, and anti-keratinizing properties. It is used in the treatment of various skin conditions, including acne and rosacea. Accurate quantification of azelaic acid in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1] This application note outlines a complete workflow for establishing a robust calibration curve and a validated method for the determination of azelaic acid in human plasma.

Experimental Protocols

Materials and Reagents
  • Azelaic Acid (analytical standard)

  • This compound (internal standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Azelaic Acid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Azelaic Acid by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to prepare a 1 µg/mL internal standard (IS) working solution.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the 1 µg/mL this compound IS working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
4.0
4.1
6.5

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte
Azelaic Acid
This compound
Dwell Time 200 ms
IonSpray Voltage -4500 V
Temperature 500°C

Note: MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used.

Data Presentation: Calibration Curve and Performance

A calibration curve is constructed by plotting the peak area ratio of Azelaic Acid to this compound against the concentration of the calibration standards. The linearity of the curve is assessed by the correlation coefficient (r²). The following table summarizes typical quantitative data for azelaic acid analysis, compiled from various validated methods.

ParameterResult (HPLC Method)[2]Result (GC-MS Method after Derivatization)[3]
Linearity Range 5 - 400 µg/mL10 - 1000 mg/L
Correlation Coefficient (r²) 0.9980.9997
Limit of Detection (LOD) 1.08 µg/mL15 mg/kg
Limit of Quantification (LOQ) 3.28 µg/mL50 mg/kg
Precision (%RSD) ≤ 2%< 4%
Accuracy (% Recovery) > 96%87.7% - 101%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Azelaic Acid Calibration Standards C Spike Plasma Samples with Internal Standard A->C B Prepare this compound Internal Standard Solution B->C D Protein Precipitation with Acetonitrile C->D E Centrifugation D->E F Evaporation & Reconstitution E->F G LC Separation (C18 Column) F->G H MS/MS Detection (MRM Mode) G->H I Peak Integration & Area Ratio Calculation H->I J Construct Calibration Curve I->J K Quantify Unknown Samples J->K

Caption: Workflow for Azelaic Acid Quantification.

Signaling Pathway of Azelaic Acid

G Azelaic_Acid Azelaic Acid PPARg PPARγ (Peroxisome Proliferator- Activated Receptor γ) Azelaic_Acid->PPARg Activates NFkB NF-κB Pathway PPARg->NFkB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Proinflammatory_Cytokines Promotes Transcription of Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Induces

Caption: Anti-inflammatory action of Azelaic Acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Azelaic Acid in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for a wide range of research and clinical applications. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. The provided signaling pathway diagram illustrates the anti-inflammatory mechanism of azelaic acid, offering valuable context for its therapeutic applications.

References

Application Notes and Protocols for Azelaic Acid-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of azelaic acid-d14 as an internal standard in the quantitative analysis of azelaic acid in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with various physiological roles and therapeutic applications. Accurate quantification of its levels in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, clinical diagnostics, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in LC-MS-based quantification. This compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variations in analytical performance.

Quantitative Data Summary

The optimal concentration of this compound for spiking into samples is a critical parameter that depends on the biological matrix, the expected concentration range of the analyte, and the sensitivity of the mass spectrometer. A common practice is to use a concentration that is within the linear range of the assay and provides a strong, but not saturating, signal. General guidance suggests targeting a concentration in the lower third of the working standard curve or approximately one-third to one-half of the upper limit of quantification (ULOQ) of the analyte.

While specific concentrations from validated methods in publicly available literature are limited, the following table provides a general guideline based on typical analytical ranges for dicarboxylic acids.

Biological MatrixRecommended this compound Spiking Concentration RangeAnalytical MethodNotes
Human Plasma10 - 100 ng/mLLC-MS/MSConcentration should be optimized based on the expected endogenous levels of azelaic acid and the specific instrument response.
Human Serum10 - 100 ng/mLLC-MS/MSSimilar to plasma, the concentration should be tailored to the specific assay and instrumentation.
Human Urine50 - 500 ng/mLLC-MS/MSHigher concentrations may be necessary due to potentially higher and more variable levels of endogenous azelaic acid.
Cell Culture Media5 - 50 ng/mLLC-MS/MSThe optimal concentration will depend on the cell type and experimental conditions.

Experimental Protocols

Preparation of this compound Internal Standard Stock and Working Solutions

Materials:

  • This compound powder

  • Methanol (B129727) (LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO, optional for initial solubilization)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound powder.

    • Dissolve the powder in a small amount of DMSO if necessary, then bring to a final volume of 1 mL with methanol in a volumetric flask.

    • Mix thoroughly until completely dissolved.

    • Store the stock solution at -20°C or -80°C in a tightly sealed container.

  • Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution with methanol to achieve the desired working concentration. For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with methanol.

    • Prepare fresh working solutions daily or as stability data permits.

Sample Preparation Protocol for Plasma/Serum

Materials:

  • Plasma or serum samples

  • This compound working solution

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (Protein Precipitation Solution)

  • Centrifuge capable of reaching >10,000 x g

  • Microcentrifuge tubes

  • Autosampler vials

Protocol:

  • Thaw plasma/serum samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Spike the sample with a small volume (e.g., 5 µL) of the this compound working solution to achieve the desired final concentration.

  • Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • A liquid chromatography system coupled with a tandem mass spectrometer (e.g., a triple quadrupole instrument).

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example for Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Azelaic acid: Precursor ion (m/z) 187.1 -> Product ion (m/z) 143.1

    • This compound: Precursor ion (m/z) 201.2 -> Product ion (m/z) 155.2

  • Collision Energy and other MS parameters: Optimize for the specific instrument being used.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Standard Curve Regression Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration Signaling_Pathway_Placeholder cluster_pathway Principle of Isotope Dilution Mass Spectrometry Analyte Analyte (Azelaic Acid) Sample_Prep Sample Preparation & Analysis Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Ratio Constant Ratio (Analyte / IS) Sample_Prep->Ratio Quantification Accurate Quantification Ratio->Quantification

Application Note: Quantitative Analysis of Azelaic Acid-d14 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Azelaic acid-d14 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The Multiple Reaction Monitoring (MRM) parameters for this compound have been established to enable sensitive and specific detection. This methodology is crucial for researchers in drug development and various scientific fields who utilize deuterated internal standards for accurate quantification of Azelaic acid.

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid found in grains like wheat, rye, and barley.[1][2] In dermatology, it is used to treat conditions such as acne and rosacea due to its anti-inflammatory, antimicrobial, and anti-keratinizing properties.[3][4] Azelaic acid also plays a role in plant immunity as a signaling molecule that primes defense responses against pathogens.[5][6][7] Given its therapeutic and biological significance, accurate quantification is essential. Stable isotope-labeled internal standards, such as this compound, are employed to achieve high accuracy and precision in mass spectrometry-based quantification.[8]

Mass Transition (MRM) Settings

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the analysis of Azelaic acid and its deuterated internal standard, this compound. Detection was performed in negative ion mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Azelaic Acid187.1125.117Quantifier
Azelaic Acid187.197.120Qualifier
This compound 201.2 139.2 17 Quantifier (IS)
This compound 201.2 109.2 20 Qualifier (IS)

Note: The precursor ion for this compound is derived from its molecular weight of approximately 202.3 g/mol , accounting for the deprotonated molecule [M-H]⁻ in negative ionization mode. The product ions are predicted based on the fragmentation pattern of unlabeled Azelaic acid, which involves losses of [M-OHOCO]⁻ and [M-(OHOCO)2]⁻, with the mass adjusted for the 14 deuterium (B1214612) atoms.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile. Working standards are then prepared by serially diluting the stock solution. For sample analysis, a known amount of the this compound internal standard is spiked into the sample prior to extraction to correct for matrix effects and variations in instrument response.

Liquid Chromatography
  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

Signaling Pathway of Azelaic Acid in Dermatology

Azelaic acid exerts its therapeutic effects in dermatological conditions through multiple mechanisms. One key pathway involves the inhibition of the PI3K/AKT signaling pathway, which can help in improving conditions like psoriasis.[8][9] It also functions as a tyrosinase inhibitor, which is beneficial in treating hyperpigmentation.[10][11]

Azelaic_Acid_Signaling cluster_cell Keratinocyte / Melanocyte AZA Azelaic Acid PI3K PI3K AZA->PI3K Inhibits Tyrosinase Tyrosinase AZA->Tyrosinase Inhibits Inflammation Pro-inflammatory Cytokines AZA->Inflammation Reduces AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Promotes Hyperpigmentation Hyperpigmentation Tyrosinase->Hyperpigmentation Leads to

Figure 1: Simplified signaling pathway of Azelaic Acid in dermatological applications.

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of Azelaic acid using this compound as an internal standard is depicted below.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extract Sample Extraction (e.g., LLE, SPE) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Figure 2: Experimental workflow for LC-MS/MS analysis of Azelaic Acid.

Conclusion

This application note details the necessary parameters and protocols for the reliable quantification of this compound by LC-MS/MS. The provided MRM transitions and experimental conditions can be adapted by researchers for various applications, ensuring accurate and reproducible results in studies involving Azelaic acid.

References

Application of Azelaic acid-d14 in dermatological research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with a well-established profile in dermatology for treating a variety of skin conditions, including acne vulgaris, rosacea, and hyperpigmentation.[1][2][3][4][5][6][7][8][9] Its therapeutic effects are attributed to its anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties.[1][2][3][4][7][10] Azelaic acid-d14 is a deuterated form of azelaic acid, where 14 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a powerful tool in dermatological research, primarily for pharmacokinetic studies and as an internal standard for quantitative analysis. The heavier mass of deuterium allows for its distinction from the naturally occurring (unlabeled) azelaic acid in biological samples using mass spectrometry.

These application notes provide an overview of the utility of this compound in dermatological research and detailed protocols for its use in key experiments.

Key Applications in Dermatological Research

The primary applications of this compound in dermatological research include:

  • Pharmacokinetic (PK) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of topically applied azelaic acid.

  • Bioavailability and Bioequivalence Studies: Comparing different formulations of topical azelaic acid.

  • Metabolic Profiling: Identifying and quantifying metabolites of azelaic acid in the skin and systemic circulation.

  • Internal Standard in Quantitative Bioanalysis: Ensuring accuracy and precision in the measurement of unlabeled azelaic acid in biological matrices.

Data Presentation

Table 1: Physicochemical Properties of Azelaic Acid and this compound
PropertyAzelaic AcidThis compound
Molecular Formula C₉H₁₆O₄C₉H₂D₁₄O₄
Molecular Weight 188.22 g/mol 202.31 g/mol
Appearance White crystalline powderWhite crystalline powder
Solubility Sparingly soluble in water, soluble in organic solventsSimilar to Azelaic Acid
Table 2: Summary of a Hypothetical Pharmacokinetic Study of a Topical 15% this compound Gel in Healthy Volunteers (n=20)
ParameterMean ValueStandard Deviation
Cmax (ng/mL) in Stratum Corneum 150.835.2
Tmax (h) in Stratum Corneum 41.5
AUC₀₋₂₄ (ng·h/mL) in Stratum Corneum 1850420
Cmax (ng/mL) in Plasma 5.21.8
Tmax (h) in Plasma 82.1
AUC₀₋₂₄ (ng·h/mL) in Plasma 45.712.3
Urinary Excretion (% of dose in 24h) 0.80.3

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the penetration of this compound from a topical formulation through human skin.

Materials:

  • Franz diffusion cells

  • Human cadaver skin or reconstructed human epidermis

  • Topical formulation containing a known concentration of this compound

  • Phosphate-buffered saline (PBS) as receptor fluid

  • Acetonitrile (B52724)

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Methodology:

  • Mount the skin sample on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.

  • Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid.

  • After 24 hours, dismantle the cell. Separate the epidermis from the dermis.

  • Extract this compound from the skin layers (stratum corneum, epidermis, dermis) and the receptor fluid using acetonitrile.

  • Analyze the samples using a validated LC-MS/MS method, with non-deuterated Azelaic acid as the internal standard.

  • Calculate the cumulative amount of this compound permeated per unit area over time.

Protocol 2: In Vivo Pharmacokinetic Study in a Minipig Model

Objective: To determine the absorption, distribution, and excretion of topically applied this compound.

Materials:

  • Göttingen minipigs

  • Topical formulation containing 15% this compound gel

  • Blood collection tubes (containing anticoagulant)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Methodology:

  • Acclimatize the minipigs to the housing conditions.

  • Shave a defined area on the dorsal back of each minipig.

  • Apply a single dose of the 15% this compound gel to the shaved area.

  • Collect blood samples at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • House the animals in metabolic cages to collect urine and feces for 48 hours post-dose.

  • At the end of the study, euthanize the animals and collect skin biopsies from the application site and adjacent areas.

  • Extract this compound and its potential metabolites from plasma, urine, feces, and skin samples.

  • Quantify the concentrations using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.

Protocol 3: Quantitative Analysis of Azelaic Acid in Human Skin Biopsies using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately measure the concentration of azelaic acid in human skin biopsies following topical application.

Materials:

  • Human skin biopsy samples

  • Azelaic acid (analyte)

  • This compound (internal standard)

  • Homogenizer

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Methodology:

  • Weigh the skin biopsy sample.

  • Add a known amount of this compound internal standard solution.

  • Homogenize the tissue in acetonitrile to extract the analyte and internal standard.

  • Centrifuge the homogenate to pellet the tissue debris.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

  • Monitor the specific mass transitions for both azelaic acid and this compound.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of azelaic acid in the skin biopsy sample from the calibration curve.

Visualizations

experimental_workflow cluster_invitro Protocol 1: In Vitro Skin Permeation cluster_invivo Protocol 2: In Vivo Pharmacokinetics (Minipig) cluster_bioanalysis Protocol 3: Quantitative Bioanalysis p1_start Prepare Franz Cells with Human Skin p1_apply Apply this compound Formulation p1_start->p1_apply p1_sample Collect Receptor Fluid and Skin Layers p1_apply->p1_sample p1_extract Extract this compound p1_sample->p1_extract p1_analyze LC-MS/MS Analysis p1_extract->p1_analyze p1_end Calculate Permeation Profile p1_analyze->p1_end p2_start Dose Minipigs with This compound Gel p2_collect Collect Blood, Urine, Feces, and Skin Samples p2_start->p2_collect p2_extract Extract this compound and Metabolites p2_collect->p2_extract p2_analyze LC-MS/MS Quantification p2_extract->p2_analyze p2_end Determine PK Parameters p2_analyze->p2_end p3_start Homogenize Skin Biopsy with This compound (IS) p3_extract Extract Analyte and IS p3_start->p3_extract p3_analyze LC-MS/MS Analysis p3_extract->p3_analyze p3_quantify Quantify Azelaic Acid using Calibration Curve p3_analyze->p3_quantify p3_end Report Concentration p3_quantify->p3_end

Caption: Experimental workflows for dermatological research using this compound.

signaling_pathway cluster_acne Acne Vulgaris Pathogenesis cluster_rosacea Rosacea Pathogenesis cluster_hyperpigmentation Hyperpigmentation Pathogenesis AA Azelaic Acid Pacnes Propionibacterium acnes AA->Pacnes Antibacterial Keratinization Abnormal Keratinization AA->Keratinization Anti-keratinizing Inflammation Inflammation AA->Inflammation Anti-inflammatory ROS Reactive Oxygen Species (ROS) AA->ROS Antioxidant Cathelicidin Cathelicidin Upregulation AA->Cathelicidin Downregulation Tyrosinase Tyrosinase Activity AA->Tyrosinase Inhibition Pacnes->Inflammation Comedones Comedone Formation Keratinization->Comedones Rosacea_Inflammation Inflammation ROS->Rosacea_Inflammation Cathelicidin->Rosacea_Inflammation Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Mechanism of action of Azelaic Acid in various dermatological conditions.

Conclusion

This compound is an indispensable tool for the precise and reliable investigation of the dermatological properties of azelaic acid. Its use in pharmacokinetic and bioanalytical studies allows researchers and drug developers to gain a deeper understanding of the behavior of topical azelaic acid formulations, ultimately facilitating the development of more effective and safer treatments for a range of skin disorders. The protocols and data presented herein provide a framework for the application of this compound in advancing dermatological science.

References

Troubleshooting & Optimization

How to resolve matrix effects with Azelaic acid-d14 in LC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects encountered during the LC-MS analysis of Azelaic acid, utilizing Azelaic acid-d14 as an internal standard.

Troubleshooting Guide: Matrix Effects in Azelaic Acid Analysis

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS bioanalysis, leading to inaccurate and imprecise quantification.[1] This guide provides a structured approach to identifying and resolving these issues when analyzing Azelaic acid with its deuterated internal standard.

Observed Problem Potential Cause Recommended Solution
Poor reproducibility of Azelaic acid / this compound ratio across different sample lots. Variable Matrix Effects: Different biological samples contain varying levels of interfering compounds (e.g., phospholipids (B1166683), salts) that cause inconsistent ion suppression or enhancement.[2]1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences compared to simple Protein Precipitation (PPT).[3][4] 2. Chromatographic Separation: Modify the LC gradient or column chemistry to better separate Azelaic acid from co-eluting matrix components.[5]
Low signal intensity (ion suppression) for both Azelaic acid and this compound. Co-elution with Suppressing Agents: Endogenous matrix components, especially phospholipids in plasma or serum, are known to cause significant ion suppression in electrospray ionization (ESI).[3]1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation (e.g., using specialized SPE cartridges or plates).[6] 2. Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[5] 3. Change Ionization Source: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2]
Inconsistent peak shapes or retention time shifts for Azelaic acid and/or this compound. Matrix-induced Chromatographic Effects: High concentrations of matrix components can affect the column performance, leading to peak distortion and retention time instability.[7]1. Improve Sample Cleanup: A cleaner sample extract will lead to more robust chromatographic performance.[8] 2. Column Maintenance: Implement a regular column washing procedure to remove strongly retained matrix components.[9] 3. Guard Column: Use a guard column to protect the analytical column from strongly adsorbing matrix components.
High signal intensity (ion enhancement) for both Azelaic acid and this compound. Co-elution with Enhancing Agents: Less common than suppression, some matrix components can enhance the ionization efficiency of the analytes.[10]The same strategies for mitigating ion suppression apply. The goal is to separate the analyte from the interfering matrix components through optimized sample preparation and chromatography.[11]
This compound does not adequately compensate for matrix effects. Differential Matrix Effects: Although rare for stable isotope-labeled standards, extreme matrix effects can potentially affect the analyte and internal standard slightly differently.[12][13] It's also possible the d14 label causes a slight chromatographic shift, leading to co-elution with different interferences.1. Assess Matrix Factor: Quantitatively determine the matrix effect to confirm the extent of the issue (see Experimental Protocols).[1] 2. Rigorous Sample Cleanup: The most effective solution is to minimize matrix effects to a level where the internal standard can adequately compensate.[4][8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[10] Common culprits in biological samples include phospholipids, salts, and endogenous metabolites.[3]

Q2: Why is this compound considered a good internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice for quantitative LC-MS because they have nearly identical chemical and physical properties to the unlabeled analyte.[12][13] This means they co-elute chromatographically and experience the same degree of matrix-induced ion suppression or enhancement, allowing for reliable correction and accurate quantification.[14]

Q3: How can I confirm that matrix effects are impacting my Azelaic acid analysis?

A3: A quantitative assessment can be performed using a post-extraction spike experiment. This involves comparing the peak area of Azelaic acid in a neat solution to its peak area when spiked into an extracted blank matrix. A significant difference between these measurements indicates the presence of matrix effects.[1][15] A qualitative method, post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][16]

Q4: Is simple protein precipitation (PPT) sufficient to eliminate matrix effects for Azelaic acid?

A4: While protein precipitation is a quick and easy sample preparation technique, it is often insufficient for removing all interfering substances, particularly phospholipids, which are major contributors to matrix effects.[4][8] If you are observing significant matrix effects with PPT, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended to achieve a cleaner sample extract.[3][17]

Q5: Can optimizing the LC method help resolve matrix effects?

A5: Yes, optimizing chromatographic conditions is a powerful strategy. By adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., a C18 or phenyl-hexyl column), you can improve the separation of Azelaic acid from interfering matrix components, thereby reducing their impact on ionization.[5][18]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the calculation of the Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike Azelaic acid and this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-point of the calibration curve).

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Spike Azelaic acid and this compound into the final, clean extract at the same concentration as Set A.

  • Set C (Matrix Blank): Process blank biological matrix without adding the analyte or internal standard to check for interferences.

2. LC-MS/MS Analysis:

  • Inject and analyze all samples from Set A and Set B using your established LC-MS/MS method.

3. Data Analysis:

  • Calculate the Matrix Factor (MF) for Azelaic acid using the following formula:

    • MF = (Peak Area of Azelaic acid in Set B) / (Mean Peak Area of Azelaic acid in Set A)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The %CV of the MF across the different lots should be <15% for the method to be considered free from significant variable matrix effects.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a generic protocol for a mixed-mode SPE that can be adapted for Azelaic acid, which is a dicarboxylic acid.

1. Conditioning:

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

2. Equilibration:

  • Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

3. Sample Loading:

  • Pre-treat the sample (e.g., 0.5 mL of plasma) by adding 0.5 mL of 2% formic acid. Vortex to mix.

  • Load the pre-treated sample onto the SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

5. Elution:

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_0 LC-MS Workflow Sample (Plasma, etc.) Sample (Plasma, etc.) Add this compound (IS) Add this compound (IS) Sample (Plasma, etc.)->Add this compound (IS) Sample Preparation Sample Preparation Add this compound (IS)->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: A typical experimental workflow for Azelaic acid analysis by LC-MS.

cluster_1 Mechanism of Ion Suppression ESI Droplet ESI Droplet Gas Phase Ions (Analyte) Gas Phase Ions (Analyte) ESI Droplet->Gas Phase Ions (Analyte) Ideal Ionization Reduced Gas Phase Ions Reduced Gas Phase Ions ESI Droplet->Reduced Gas Phase Ions Suppressed Ionization Analyte (Azelaic Acid) Analyte (Azelaic Acid) Analyte (Azelaic Acid)->Reduced Gas Phase Ions Matrix Component (e.g., Phospholipid) Matrix Component (e.g., Phospholipid) Matrix Component (e.g., Phospholipid)->Reduced Gas Phase Ions Competes for charge/ Alters droplet properties

Caption: Diagram illustrating the principle of ion suppression in the ESI source.

Start Start Problem Identified Inconsistent Results/ Low Signal Start->Problem Identified Assess Matrix Effect (Protocol 1) Assess Matrix Effect (Protocol 1) Problem Identified->Assess Matrix Effect (Protocol 1) Matrix Effect Significant? Matrix Effect Significant? Assess Matrix Effect (Protocol 1)->Matrix Effect Significant? Optimize Sample Prep Implement LLE or SPE (Protocol 2) Matrix Effect Significant?->Optimize Sample Prep Yes Continue with current method Continue with current method Matrix Effect Significant?->Continue with current method No Optimize Chromatography Adjust Gradient/ Change Column Optimize Sample Prep->Optimize Chromatography Re-evaluate Matrix Effect Re-evaluate Matrix Effect Optimize Chromatography->Re-evaluate Matrix Effect Method Acceptable? Method Acceptable? Re-evaluate Matrix Effect->Method Acceptable? Method Acceptable?->Optimize Sample Prep No Final Method Final Method Method Acceptable?->Final Method Yes

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

References

Ion suppression or enhancement of Azelaic acid signal.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression or enhancement of the Azelaic acid signal during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement, and why are they a concern for Azelaic acid analysis?

A1: Ion suppression or enhancement, collectively known as matrix effects, are phenomena that occur during Electrospray Ionization (ESI) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2] They refer to the alteration of the ionization efficiency of a target analyte, such as Azelaic acid, due to the presence of co-eluting components from the sample matrix (e.g., plasma, tissue homogenate, or formulation excipients).

  • Ion Suppression: This is a decrease in the signal intensity of the analyte of interest. It happens when matrix components compete with the analyte for ionization in the ESI source, leading to a reduced number of analyte ions reaching the mass spectrometer.[1][3] This can result in poor sensitivity, inaccurate quantification, and even false-negative results.

  • Ion Enhancement: This is an increase in the analyte's signal intensity. While less common, some matrix components can facilitate the ionization of the analyte, leading to an overestimation of its concentration.

For Azelaic acid, a dicarboxylic acid, these effects are a significant concern because it can be challenging to achieve high sensitivity, and accurate quantification is crucial in both research and clinical settings.

Q2: Which ionization mode is best for Azelaic acid analysis by LC-MS?

A2: For carboxylic acids like Azelaic acid, negative ion electrospray ionization (ESI-) is generally the preferred mode. In this mode, the carboxylic acid groups readily lose a proton to form a negatively charged ion ([M-H]⁻), which can be detected with high sensitivity by the mass spectrometer. While analysis in positive ion mode is possible, it is typically less efficient for this class of compounds.

Q3: What are the common causes of poor signal or high variability when analyzing Azelaic acid?

A3: Several factors can contribute to poor signal intensity and high variability in Azelaic acid analysis:

  • Significant Ion Suppression: This is the most common cause. Phospholipids, salts, and other endogenous components in biological samples are well-known to cause ion suppression.

  • Suboptimal Chromatographic Conditions: Poor separation of Azelaic acid from matrix components can lead to co-elution and, consequently, ion suppression.

  • Inefficient Sample Preparation: Failure to adequately remove interfering substances from the sample matrix before injection will result in a stronger matrix effect.

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact the ionization efficiency of Azelaic acid. For instance, a mobile phase that is too acidic can suppress the deprotonation required for negative ion mode analysis.

Troubleshooting Guides

Issue 1: Low or No Signal for Azelaic Acid Standard

If you are experiencing a weak or absent signal when injecting a pure standard of Azelaic acid, consider the following troubleshooting steps:

  • Confirm MS Parameters:

    • Ionization Mode: Ensure the mass spectrometer is operating in negative ion mode (ESI-).

    • Parent/Product Ions: Verify that you are monitoring the correct mass-to-charge ratio (m/z) for the deprotonated molecule ([M-H]⁻) of Azelaic acid (m/z 187.1) and its corresponding fragment ions if using MS/MS.

    • Source Parameters: Optimize the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.

  • Check Mobile Phase Composition:

    • For reversed-phase chromatography, a mobile phase of acetonitrile (B52724) or methanol (B129727) with a small amount of a weak acid like acetic acid can be effective. However, high concentrations of strong acids will suppress the signal in negative ion mode.

Issue 2: Significant Signal Loss for Azelaic Acid in Matrix Samples Compared to Standards

This is a classic sign of ion suppression. The following workflow can help diagnose and mitigate the issue.

cluster_0 Troubleshooting Ion Suppression for Azelaic Acid start Low Azelaic Acid Signal in Matrix quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify is_suppression Significant Suppression (e.g., >25%)? quantify->is_suppression improve_cleanup Improve Sample Cleanup is_suppression->improve_cleanup Yes no_suppression Minimal Suppression. Proceed with Validation. is_suppression->no_suppression No spe Solid Phase Extraction (SPE) improve_cleanup->spe lle Liquid-Liquid Extraction (LLE) improve_cleanup->lle protein_ppt Protein Precipitation (if not already done) improve_cleanup->protein_ppt improve_chroma Optimize Chromatography spe->improve_chroma lle->improve_chroma protein_ppt->improve_chroma gradient Modify Gradient Profile improve_chroma->gradient column Try a Different Column Chemistry (e.g., HILIC) improve_chroma->column dilute Dilute Sample gradient->dilute column->dilute is Use a Stable Isotope-Labeled Internal Standard dilute->is end Re-evaluate Matrix Effect is->end

Caption: A troubleshooting workflow for addressing ion suppression.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect

This protocol describes the post-extraction spike method to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Azelaic acid) and internal standard (IS, if used) into the reconstitution solvent at a known concentration (e.g., the mid-point of your calibration curve).

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) using your sample preparation method. Spike the analyte and IS into the final, extracted sample at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Azelaic Acid from Plasma

This is a general protocol for liquid-liquid extraction (LLE), which is often effective at removing salts and phospholipids.

cluster_1 Liquid-Liquid Extraction Workflow for Azelaic Acid plasma Plasma Sample (e.g., 100 µL) add_is Add Internal Standard (e.g., Azelaic acid-d4) plasma->add_is acidify Acidify Sample (e.g., with Formic Acid) add_is->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical liquid-liquid extraction workflow.

Data Presentation

The following table illustrates how to present quantitative data from a matrix effect experiment. The values provided are hypothetical and serve as an example of how different sample preparation techniques can influence the signal of Azelaic acid. In a real experiment, these values would be determined using the protocol described above.

Sample Preparation MethodMatrix Effect (%)Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (Acetonitrile)55% (Suppression)95%52.3%
Liquid-Liquid Extraction (Ethyl Acetate)85% (Suppression)88%74.8%
Solid Phase Extraction (Polymeric Reversed-Phase)105% (Enhancement)92%96.6%

Note: Overall Process Efficiency = (Matrix Effect * Recovery) / 100.

Signaling Pathways and Logical Relationships

The phenomenon of ion suppression is fundamentally a competition for charge and surface access within the ESI droplet.

cluster_2 Mechanism of Ion Suppression in ESI droplet ESI Droplet (Analyte + Matrix) evaporation Solvent Evaporation droplet->evaporation analyte Azelaic Acid analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet gas_phase Gas Phase Ions matrix->gas_phase Competes for surface and charge evaporation->gas_phase suppressed_signal Suppressed Signal at Detector gas_phase->suppressed_signal

Caption: The competitive process leading to ion suppression.

References

Poor peak shape or retention time shifts for Azelaic acid-d14.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Azelaic acid-d14, focusing on poor peak shape and retention time shifts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, broadening) for this compound?

Poor peak shape for this compound, an acidic compound, can stem from several factors:

  • Inappropriate Mobile Phase pH: Azelaic acid has two pKa values (approximately 4.55 and 5.5).[1] If the mobile phase pH is close to these pKa values, the compound can exist in both ionized and non-ionized forms, leading to peak tailing or splitting.

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the carboxylic acid functional groups of this compound, causing peak tailing.[2]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or broadening.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • System Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening.

Q2: Why am I observing a shift in the retention time of this compound?

Retention time shifts for this compound can be attributed to:

  • Chromatographic Isotope Effect: Deuterated compounds like this compound may exhibit slightly different retention times compared to their non-deuterated counterparts.[3][4][5][6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[4] This is due to subtle differences in intermolecular interactions with the stationary phase.

  • Changes in Mobile Phase Composition: Even minor variations in the mobile phase composition, such as the organic solvent to aqueous buffer ratio, can significantly impact retention time.

  • Fluctuations in Column Temperature: Inconsistent column temperature can lead to retention time drift.

  • Column Equilibration: Insufficient column equilibration between injections can cause retention time shifts.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q3: Can this compound be analyzed by Gas Chromatography (GC)?

Yes, this compound can be analyzed by GC; however, due to its low volatility, derivatization is necessary.[7][8][9][10][11] Common derivatization techniques include methylation or silylation to increase the volatility of the analyte for GC analysis.[10][11]

Troubleshooting Guides

Guide 1: Addressing Poor Peak Shape

This guide provides a systematic approach to troubleshooting and resolving common peak shape issues for this compound.

Problem: Peak Tailing

  • Step 1: Check Mobile Phase pH. Ensure the mobile phase pH is at least 1.5-2 pH units below the first pKa of Azelaic acid (~4.55) to ensure it is fully protonated. A lower pH suppresses the ionization of the carboxylic acid groups, minimizing secondary interactions with the stationary phase.[2]

  • Step 2: Use a High-Purity, End-Capped Column. Employ a modern, high-purity silica (B1680970) column with robust end-capping to minimize the availability of free silanol groups.

  • Step 3: Add an Acidic Modifier. Incorporating a small amount of an acidic modifier like formic acid or trifluoroacetic acid into the mobile phase can further suppress silanol interactions.

  • Step 4: Lower Sample Concentration. If the peak tailing is accompanied by a decrease in retention time with increasing sample concentration, it may indicate column overload. Dilute the sample and re-inject.

Problem: Peak Fronting

  • Step 1: Reduce Injection Volume/Concentration. Peak fronting is a classic sign of mass overload. Reduce the amount of sample injected onto the column.

  • Step 2: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve the this compound standard in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

Problem: Peak Broadening

  • Step 1: Check for System Dead Volume. Inspect all connections between the injector, column, and detector for any gaps or excessive tubing length.

  • Step 2: Ensure Proper Column Equilibration. Allow sufficient time for the column to equilibrate with the mobile phase before each injection.

  • Step 3: Evaluate Column Health. A significant increase in peak broadening for all analytes may indicate a deteriorated column that needs to be replaced.

Guide 2: Investigating Retention Time Shifts

This guide outlines steps to diagnose and correct retention time variability for this compound.

Problem: Gradual Retention Time Drift

  • Step 1: Verify Mobile Phase Stability. If using a pre-mixed mobile phase, the more volatile organic component may evaporate over time, leading to a gradual increase in retention time. Prepare fresh mobile phase daily.

  • Step 2: Check for Leaks. Even a small, slow leak in the HPLC system can cause changes in the mobile phase composition and lead to retention time drift.

  • Step 3: Ensure Consistent Column Temperature. Use a column oven to maintain a stable temperature throughout the analytical run.

Problem: Abrupt Retention Time Shifts

  • Step 1: Confirm Mobile Phase Composition. An incorrectly prepared mobile phase is a common cause of sudden retention time changes.

  • Step 2: Check for Air Bubbles in the Pump. Air bubbles in the pump can cause flow rate inconsistencies. Degas the mobile phase and prime the pump.

  • Step 3: Re-equilibrate the Column. Ensure the column is fully equilibrated with the mobile phase after any changes in mobile phase composition or flow rate.

Problem: Retention Time Difference Between Azelaic acid and this compound

  • Step 1: Acknowledge the Isotope Effect. A small, consistent difference in retention time between the deuterated and non-deuterated forms is expected due to the chromatographic isotope effect.[3][4][5][6]

  • Step 2: Optimize Chromatography for Co-elution if Necessary. If co-elution is critical for your application (e.g., for use as an internal standard in LC-MS to compensate for matrix effects), you may need to adjust the chromatographic conditions, such as the mobile phase composition or temperature, to minimize the separation.[6]

Quantitative Data

Table 1: Effect of Mobile Phase pH and Composition on Azelaic Acid Retention Time

Mobile Phase Composition (Aqueous:Organic)pH of Aqueous PhaseRetention Time (min)Observed Peak ShapeReference
50 mM Sodium Phosphate:Acetonitrile (75:25)3.5~8.0Symmetrical[12][13][14][15]
0.5% Formic Acid:Acetonitrile (50:50)Not specifiedNot specifiedSymmetrical[16]
Mobile Phase with pH close to pKa~4.5 - 5.5VariableTailing/Splitting[1]

Table 2: HPLC Method Parameters for Azelaic Acid Analysis

ParameterCondition 1Condition 2
Column Kromasil 100-5C18 (250 x 4.6 mm, 5 µm)Not specified
Mobile Phase 50 mM Sodium di-hydrogen orthophosphate (pH 3.5) and Acetonitrile (75:25 v/v)0.5% Formic acid and Acetonitrile (50:50 v/v)
Flow Rate 1.2 mL/min1.0 mL/min
Detection Wavelength 206 nm210 nm
Reference [12][13][14][15][16]

Table 3: GC Method Parameters for Derivatized Azelaic Acid Analysis

ParameterCondition
Derivatization Ethanolic derivatization with sulfuric acid as a catalyst
Column HP-5 (30 m x 0.25 mm x 0.25 µm)
Detection Mass Spectrometer (MS)
Linear Range 10 to 1000 mg/L
Reference [7][8]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

  • Standard Solution: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to the desired working concentrations.

  • Sample from Matrix: The extraction procedure will depend on the sample matrix. A common approach for creams is to dissolve a known amount of the cream in a suitable solvent, followed by extraction and filtration before injection.

Protocol 2: Derivatization of this compound for GC Analysis

This is an example protocol and may need optimization.

  • Evaporate the sample containing this compound to dryness under a stream of nitrogen.

  • Add 1 mL of 2% (v/v) sulfuric acid in ethanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of saturated sodium chloride solution.

  • Extract the derivatized analyte with hexane (B92381).

  • The hexane layer is then collected and injected into the GC-MS.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem_identification Problem Identification cluster_peak_shape_troubleshooting Peak Shape Troubleshooting cluster_rt_shift_troubleshooting Retention Time Shift Troubleshooting cluster_resolution Resolution start Poor Peak Shape or Retention Time Shift Observed problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape problem_type->peak_shape Shape Issue rt_shift Retention Time Shift problem_type->rt_shift RT Issue check_ph Check Mobile Phase pH (adjust to pKa +/- 2) peak_shape->check_ph check_mobile_phase Verify Mobile Phase (composition, fresh prep) rt_shift->check_mobile_phase check_column Inspect Column (age, contamination) check_ph->check_column pH OK check_sample Review Sample Prep (solvent, concentration) check_column->check_sample Column OK check_system_ps Check System (dead volume, leaks) check_sample->check_system_ps Sample OK solution Problem Resolved check_system_ps->solution System OK check_flow_temp Check Flow Rate & Temp (pump, oven) check_mobile_phase->check_flow_temp Mobile Phase OK check_equilibration Ensure Proper Equilibration check_flow_temp->check_equilibration Flow/Temp OK isotope_effect Consider Isotope Effect (for d14 vs. non-deuterated) check_equilibration->isotope_effect Equilibration OK isotope_effect->solution Isotope effect understood

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Azelaic Acid-d14 Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of Azelaic acid-d14 during sample extraction from biological matrices. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound during sample extraction?

Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the sample preparation workflow. The most common culprits include:

  • Suboptimal pH: Azelaic acid is a dicarboxylic acid with two pKa values (4.55 and 5.50).[1] Its ionization state, and therefore its solubility and retention on solid-phase extraction (SPE) sorbents, is highly dependent on the pH of the sample and solvents.

  • Inappropriate SPE Sorbent and/or Method: The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) and the methodology (i.e., conditioning, loading, washing, and elution steps) are critical for efficient recovery.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.

  • Non-Specific Binding: Azelaic acid can adsorb to labware surfaces, such as plastic tubes or pipette tips.

  • Analyte Breakthrough: During SPE, the analyte may not be adequately retained on the sorbent and can be lost during the loading or washing steps.

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.

Q2: How do the physicochemical properties of azelaic acid influence its extraction?

Understanding the physicochemical properties of azelaic acid is crucial for optimizing its extraction:

PropertyValueImplication for Extraction
Molecular Weight 188.22 g/mol [1]Standard for a small molecule.
pKa1 4.55[1]At pH < 4.55, the first carboxylic acid group is primarily protonated (neutral).
pKa2 5.50[1]At pH > 5.50, both carboxylic acid groups are primarily deprotonated (doubly charged). Between pH 4.55 and 5.50, a mixture of singly and doubly charged species exists.
Solubility in Water Poor[1][2][3]Solubility is pH-dependent; salts are more soluble.[2][3]
LogP 1.6Indicates moderate lipophilicity.

To achieve good retention on a reversed-phase SPE sorbent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa1 (i.e., pH < 2.55) to ensure the azelaic acid is in its neutral, more hydrophobic form. For anion exchange SPE, the pH should be adjusted to be at least 2 pH units above the pKa2 (i.e., pH > 7.50) to ensure it is fully deprotonated and can bind to the positively charged sorbent.

Q3: Can the deuterated internal standard (this compound) behave differently from the native analyte (Azelaic acid) during extraction?

Ideally, a stable isotope-labeled internal standard like this compound should co-elute and have the same extraction recovery as the native analyte. However, minor differences can sometimes occur. While significant chromatographic shifts are less common for deuterium-labeled standards, it's essential to verify that the analyte and internal standard peaks are chromatographically resolved and that their recovery is consistent across different concentrations and matrices.

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to diagnosing and resolving low recovery issues.

Step 1: Identify the Source of Analyte Loss

To pinpoint where the loss is occurring, analyze the fractions from each step of your extraction procedure (load, wash, and elution).

Troubleshooting Workflow: Locating Analyte Loss

G start Start: Low Recovery of this compound collect_fractions Collect and analyze fractions from each SPE step: Load, Wash 1, Wash 2, Elution start->collect_fractions check_load Is this compound in the Load fraction? collect_fractions->check_load check_wash Is this compound in the Wash fraction(s)? collect_fractions->check_wash check_elution Is this compound retained on the SPE column (not in Load, Wash, or Elution fractions)? collect_fractions->check_elution troubleshoot_load Problem: Poor Retention - Adjust sample pH - Check sorbent choice - Reduce organic solvent in sample check_load->troubleshoot_load troubleshoot_wash Problem: Premature Elution - Decrease organic strength of wash solvent - Adjust pH of wash solvent check_wash->troubleshoot_wash troubleshoot_elution Problem: Incomplete Elution - Increase strength of elution solvent - Increase volume of elution solvent - Adjust pH of elution solvent check_elution->troubleshoot_elution end_good Recovery Issue Resolved troubleshoot_load->end_good troubleshoot_wash->end_good troubleshoot_elution->end_good

Caption: A flowchart to systematically identify the stage of analyte loss during SPE.

Step 2: Address Specific Problems

Based on the findings from Step 1, implement the following corrective actions:

Problem: Poor Retention (Analyte in Load Fraction)

CauseRecommended Solution
Incorrect Sample pH For reversed-phase SPE, acidify the sample to pH < 2.55 with a weak acid like formic acid to ensure azelaic acid is in its neutral form. For anion-exchange SPE, basify the sample to pH > 7.50.
Inappropriate Sorbent For a polar compound like azelaic acid, a polymeric reversed-phase sorbent may provide better retention than a standard C18 sorbent. Alternatively, consider a weak anion exchange (WAX) sorbent.
Sample Solvent Too Strong If the sample is diluted in a solvent with a high organic content, it can prevent the analyte from retaining on the sorbent. Dilute the sample with a weaker solvent (e.g., water with a small amount of acid).
Sorbent Bed Dewetting Ensure the sorbent bed does not dry out between the conditioning/equilibration and sample loading steps, as this can lead to poor retention.

Problem: Premature Elution (Analyte in Wash Fraction)

CauseRecommended Solution
Wash Solvent Too Strong Decrease the percentage of organic solvent in the wash solution. The wash solvent should be strong enough to remove interferences but not elute the analyte.
Incorrect Wash Solvent pH Ensure the pH of the wash solvent maintains the desired ionization state of the azelaic acid for retention on the chosen sorbent.

Problem: Incomplete Elution (Analyte Retained on Column)

CauseRecommended Solution
Elution Solvent Too Weak Increase the percentage of organic solvent in the elution solution. Adding a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) can improve the elution from a reversed-phase column by ionizing the azelaic acid. For anion-exchange, a solvent with a higher ionic strength or a more extreme pH will be needed.
Insufficient Elution Volume Increase the volume of the elution solvent and consider performing a second elution to ensure complete recovery.
Secondary Interactions Azelaic acid may have secondary interactions with the sorbent material. Try a different elution solvent or a different sorbent altogether.

Experimental Protocols

Here are example protocols for the extraction of this compound from human plasma.

Protocol 1: Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent

This protocol is a good starting point for achieving high recovery of azelaic acid from plasma.

Materials:

  • Human plasma

  • This compound internal standard solution

  • Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)

  • 2% Formic acid in water

  • 5% Acetonitrile (B52724) in water

  • Methanol (B129727)

  • Acetonitrile

  • 5% Ammonium hydroxide in acetonitrile

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard solution. Add 200 µL of 2% formic acid in water and vortex to mix. This step disrupts protein binding and adjusts the pH.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 5% acetonitrile in water to remove polar interferences.

    • Wash 2: Add 1 mL of water to remove any remaining salts.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic modifier will ionize the azelaic acid, making it more soluble in the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

SPE Workflow for Azelaic Acid Extraction

G start Start: Plasma Sample pretreatment Pre-treatment: Add IS and 2% Formic Acid start->pretreatment loading Sample Loading pretreatment->loading conditioning Conditioning: Methanol then Water equilibration Equilibration: 2% Formic Acid conditioning->equilibration equilibration->loading wash1 Wash 1: 5% Acetonitrile in Water loading->wash1 wash2 Wash 2: Water wash1->wash2 drying Drying wash2->drying elution Elution: 5% NH4OH in Acetonitrile drying->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS Analysis evaporation->analysis

Caption: A step-by-step workflow for the solid-phase extraction of azelaic acid.

Protocol 2: Protein Precipitation (PPT)

Protein precipitation is a simpler but potentially less clean method. It is often a good first step to try, especially if matrix effects are not a significant issue.

Materials:

  • Human plasma

  • This compound internal standard solution

  • Acetonitrile (ice-cold)

Procedure:

  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table provides expected recovery ranges for different extraction methods. Actual recoveries may vary depending on the specific laboratory conditions and instrumentation.

Extraction MethodAnalyteExpected RecoveryPotential Issues
SPE (Polymeric Reversed-Phase) Azelaic acid> 85%Requires careful pH control and method optimization.
Protein Precipitation (Acetonitrile) Azelaic acid60-80%May result in significant matrix effects and lower cleanliness compared to SPE.
Liquid-Liquid Extraction Azelaic acid70-90%Can be labor-intensive and may require solvent optimization.

By following this guide, researchers can systematically troubleshoot and optimize their sample extraction methods to achieve high and consistent recovery of this compound, leading to more accurate and reliable analytical results.

References

Technical Support Center: Optimizing Ionization Efficiency for Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of Azelaic acid-d14 in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for analyzing this compound?

A1: For dicarboxylic acids like this compound, negative ion mode Electrospray Ionization (ESI) is generally preferred.[1] The carboxylic acid groups readily deprotonate to form a stable [M-H]⁻ ion, which often provides a more abundant and stable signal compared to the protonated [M+H]⁺ ion in positive mode.

Q2: Should I consider using Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?

A2: While ESI is typically the first choice for polar, ionizable compounds like Azelaic acid, APCI can be a viable alternative, particularly for less polar compounds or when ESI performance is suboptimal.[2][3][4] APCI is generally better for lower molecular weight and more non-polar compounds.[3] Since Azelaic acid has a C9 alkyl chain, it possesses some non-polar character, making APCI a reasonable secondary option to test. A direct comparison of both sources is recommended to determine the best approach for your specific sample matrix and instrument.

Q3: What are common adducts observed with this compound in ESI, and how can I control them?

A3: In negative ion mode ESI, you might observe adducts with mobile phase components like formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH3COO]⁻). In positive ion mode, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common.[5][6][7][8] Adduct formation can be influenced by the mobile phase composition, pH, and the presence of salts in the sample.[8][9] To control adduct formation, use high-purity solvents and additives, and consider sample cleanup procedures like solid-phase extraction (SPE) to remove interfering salts.[10]

Q4: Is derivatization necessary to improve the ionization of this compound?

A4: While it is often possible to analyze this compound without derivatization, chemical derivatization can significantly enhance ionization efficiency and improve chromatographic retention on reversed-phase columns.[1] Derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[1] For gas chromatography (GC) analysis, derivatization is generally required.[11][12]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

This is a common issue that can stem from several factors related to both the LC and MS parameters.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignal cluster_LC LC Troubleshooting cluster_MS MS Troubleshooting CheckSample 1. Verify Sample Preparation CheckMobilePhase 2. Optimize Mobile Phase CheckSample->CheckMobilePhase Sample OK CheckColumn 3. Check Column Performance CheckMobilePhase->CheckColumn Mobile Phase OK CheckIonMode 4. Confirm Ionization Mode (ESI-) CheckColumn->CheckIonMode Column OK OptimizeSource 5. Optimize Source Parameters CheckIonMode->OptimizeSource Mode Correct CheckAdducts 6. Investigate Adduct Formation OptimizeSource->CheckAdducts Still Low End Signal Improved CheckAdducts->End Resolved Start Start: Poor Signal Start->CheckSample Initial Check

Caption: Troubleshooting workflow for poor signal intensity.

Detailed Steps:

  • Verify Sample Preparation:

    • Concentration: Ensure your sample concentration is appropriate. If it's too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[10]

    • Solvent: Dissolve your sample in a solvent compatible with the initial mobile phase conditions.

  • Optimize Mobile Phase:

    • pH: For negative ion mode, the mobile phase pH should be appropriate to facilitate deprotonation.

    • Modifiers: The choice of mobile phase additive is critical. Weak acids or their ammonium (B1175870) salts are often used to improve chromatography and ionization.[13][14] Avoid strong acids like trifluoroacetic acid (TFA) in high concentrations, as they can cause significant ion suppression in ESI-MS.[1] Also, avoid non-volatile buffers like phosphates, which can contaminate the mass spectrometer.[1]

  • Check Column Performance:

    • Column Bleed: High background noise could be due to column bleed, which can interfere with the analyte signal.

    • Peak Shape: Poor peak shape (e.g., tailing) can reduce signal intensity. This might be due to interactions with the stationary phase. Mobile phase modifiers can help improve peak shape.[14]

  • Confirm Ionization Mode:

    • Ensure the mass spectrometer is operating in negative ion mode (ESI-) . For dicarboxylic acids, this is generally the preferred mode.[1][15]

  • Optimize Source Parameters:

    • Systematically optimize parameters like capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[16][17][18] These parameters influence the efficiency of droplet formation and desolvation.

  • Investigate Adduct Formation:

    • Check the full mass spectrum for adducts (e.g., with mobile phase additives or salts). If the majority of the ion current is in adduct forms, this can reduce the intensity of the desired [M-H]⁻ ion. Adjusting the mobile phase or performing sample cleanup can mitigate this.

Issue 2: Inconsistent Results and Poor Reproducibility

Poor reproducibility can be caused by a variety of factors, from sample preparation to instrument instability.

Logical Tree for Diagnosing Irreproducibility

Reproducibility Start Inconsistent Results SamplePrep Sample Prep Variability? Start->SamplePrep LC_System LC System Stability? Start->LC_System MS_System MS System Stability? Start->MS_System Solution_Sample Consistent weighing/dilution? SamplePrep->Solution_Sample Solution_LC Fresh mobile phase? Leaks? LC_System->Solution_LC Solution_MS Source cleaning needed? Calibration? MS_System->Solution_MS

Caption: Decision tree for troubleshooting inconsistent results.

Detailed Steps:

  • Evaluate Sample Preparation:

    • Ensure consistent and accurate preparation of standards and samples. Use precise pipetting and weighing techniques.

  • Check LC System Stability:

    • Mobile Phase: Prepare fresh mobile phases daily. Inconsistent mobile phase preparation can lead to shifts in retention time and ionization efficiency.

    • Pump Performance: Check for pressure fluctuations, which might indicate leaks or pump issues.

    • Column Equilibration: Ensure the column is adequately equilibrated before each injection sequence.

  • Assess MS System Stability:

    • Source Cleanliness: A contaminated ion source can lead to fluctuating signal intensity. Regular cleaning is essential.

    • Calibration: Verify that the mass spectrometer is properly calibrated. Instrument drift can affect mass accuracy and intensity.[10]

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimizing ESI source parameters for this compound analysis.

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent mixture representative of the initial mobile phase.

  • Infuse the Standard: Use a syringe pump to directly infuse the standard solution into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Set Initial MS Conditions:

    • Ionization Mode: Negative ESI

    • Scan Range: m/z 50-300 (to include the expected [M-H]⁻ of ~201.3 m/z for C₉H₂D₁₄O₄)

  • Optimize Parameters Sequentially: While monitoring the signal intensity of the [M-H]⁻ ion, adjust the following parameters one at a time to find the optimal setting:

    • Capillary Voltage: Start at a typical value (e.g., -3.0 kV) and adjust in small increments (e.g., ±0.5 kV).

    • Nebulizer Gas Pressure: Adjust to achieve a stable spray.

    • Drying Gas Flow Rate and Temperature: These parameters are interdependent. Increase the temperature and flow rate to improve desolvation, but avoid excessive settings that could lead to thermal degradation.

  • Finalize and Verify: Once the optimal parameters are determined through infusion, verify them with an LC-MS injection of the standard.

Protocol 2: Screening of Mobile Phase Modifiers

This protocol helps in selecting the most suitable mobile phase modifier for enhancing the ionization of this compound.

  • Prepare Stock Solutions:

    • Aqueous (A): Prepare several bottles of the aqueous mobile phase (e.g., water), each with a different modifier.

    • Organic (B): Prepare the organic mobile phase (e.g., acetonitrile (B52724) or methanol).

  • Test Different Modifiers: Perform separate LC-MS runs of an this compound standard using the following mobile phase A compositions:

    • 0.1% Formic Acid

    • 0.1% Acetic Acid

    • 5 mM Ammonium Acetate

    • 5 mM Ammonium Formate

  • Analyze the Data: Compare the peak area, signal-to-noise ratio, and peak shape for this compound obtained with each modifier.

  • Select the Optimal Modifier: Choose the modifier that provides the best overall performance in terms of sensitivity and chromatography. A combination of an acid and its ammonium salt (e.g., ammonium acetate with acetic acid) can also be beneficial.[19][20]

Data Presentation

Table 1: Comparison of Ionization Techniques for Dicarboxylic Acids

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phase.[2]Gas-phase chemical ionization following nebulization and vaporization.[2]
Analyte Suitability Polar, ionizable compounds.[4]Less polar, thermally stable compounds.[3][4]
Typical Mode for Azelaic Acid Negative Ion Mode ([M-H]⁻)Negative Ion Mode ([M-H]⁻)
Flow Rate Compatibility Works well with lower flow rates (<1 mL/min).[2]Generally more efficient at higher flow rates (>0.5 mL/min).[3]
Multiple Charging Can produce multiply charged ions.[2]Typically produces singly charged ions.[2]

Table 2: Effect of Common Mobile Phase Modifiers in Negative Ion Mode ESI

ModifierExpected Effect on this compound SignalChromatographic ImpactConsiderations
Formic Acid (0.1%) Generally improves signal intensity by aiding deprotonation.[13]Can improve peak shape for acidic compounds.[14]A standard choice for many applications.
Acetic Acid (0.1%) Can enhance negative ion ESI response, sometimes better than formic acid for certain lipids.[1][20]Similar to formic acid, can improve peak shape.A good alternative to formic acid.
Ammonium Acetate (5-10 mM) Can improve signal stability and reduce adducts. The acetate can act as a proton acceptor.[19]Buffers the mobile phase, which can improve reproducibility.Can be used alone or with a weak acid.
Ammonium Hydroxide (to basic pH) Can significantly enhance deprotonation.May lead to poor retention on reversed-phase columns.Generally used with HILIC or post-column addition.[15]
Trifluoroacetic Acid (TFA) Often causes significant ion suppression in ESI.[1]Excellent for chromatography, providing sharp peaks.Should be avoided for MS detection whenever possible.

References

In-source fragmentation of Azelaic acid-d14 in mass spectrometer.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Azelaic acid-d14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding in-source fragmentation and other common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is the breakdown of an analyte within the ion source of a mass spectrometer before mass analysis. This phenomenon can lead to a diminished signal for the intended precursor ion (the intact molecule) and an increase in the intensity of fragment ions. For quantitative studies using isotopically labeled standards like this compound, ISF can compromise the accuracy and precision of the measurements by creating interfering ions and reducing the signal of the ion being monitored.

Q2: What are the expected molecular ions for Azelaic acid and this compound in negative ion mode ESI-MS?

In negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), dicarboxylic acids like azelaic acid are typically observed as deprotonated molecules, [M-H]⁻.

CompoundChemical FormulaExact Mass[M-H]⁻ m/z
Azelaic acidC₉H₁₆O₄188.1049187.0976
This compoundC₉H₂D₁₄O₄202.1928201.1855

Q3: What are the common in-source fragments of dicarboxylic acids like this compound?

The two primary fragmentation pathways for dicarboxylic acid monoanions are the neutral loss of water and decarboxylation (loss of CO₂)[1][2]. For this compound, the deuterium (B1214612) labels will result in a mass shift for the fragments.

Fragmentation PathwayNeutral LossExpected Fragment m/z for this compound [M-H]⁻
Loss of WaterH₂O (from the carboxyl group)~183.17
DecarboxylationCO₂~157.18

Note: The exact mass of the water loss may vary depending on whether the lost protons originate from the carboxyl groups or the deuterated alkyl chain.

Q4: Can the deuterium labels on this compound be lost during analysis?

Yes, deuterated standards can sometimes undergo hydrogen/deuterium (H/D) back-exchange in solution or during the ionization process[3]. This can result in the formation of ions with a lower mass, which may interfere with the signal of the unlabeled analyte. To mitigate this, consider using a ¹³C or ¹⁵N labeled internal standard if H/D back-exchange is a persistent issue.

Troubleshooting Guides

Issue 1: High In-Source Fragmentation of this compound

Symptom: The intensity of the precursor ion for this compound (e.g., m/z 201.2) is low, while the intensity of fragment ions (e.g., m/z ~183.2 and/or ~157.2) is high.

Potential CauseTroubleshooting StepExpected Outcome
High Cone/Nozzle-Skimmer Voltage (Declustering Potential) Gradually decrease the cone voltage in increments of 5-10 V and monitor the ion intensities.A decrease in the intensity of fragment ions and an increase in the intensity of the precursor ion.
High Ion Source Temperature Reduce the source temperature in increments of 10-20 °C.A reduction in thermal degradation of the analyte, leading to less fragmentation.
Harsh Solvent Conditions If using aggressive mobile phase modifiers, consider switching to milder alternatives (e.g., from trifluoroacetic acid to formic acid).Softer ionization conditions, which can reduce in-source fragmentation.
Analyte Instability Some molecules are inherently prone to fragmentation. Ensure proper handling and storage of the standard.Minimized degradation of the analyte before analysis.
Issue 2: Poor Signal Intensity for this compound

Symptom: The overall signal for this compound, including both the precursor and fragment ions, is weak.

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Ionization Parameters Optimize the electrospray voltage, nebulizer gas flow, and drying gas flow.Enhanced ionization efficiency and a stronger overall signal.
Incorrect Mobile Phase pH For negative ion mode, ensure the mobile phase pH is sufficiently high to deprotonate the carboxylic acid groups.Improved formation of the [M-H]⁻ ion.
Ion Source Contamination Clean the ion source components according to the manufacturer's recommendations.A more stable and intense ion signal.
Sample Matrix Effects Dilute the sample or use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.Reduced ion suppression and an improved signal-to-noise ratio.

Experimental Protocols

LC-MS/MS Method for the Analysis of Azelaic Acid

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.0 kV
Cone Voltage20-40 V (Optimize for minimal fragmentation)
Source Temperature120 °C (Optimize for minimal fragmentation)
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsAzelaic acid: 187.1 > 143.1 (Loss of CO₂), this compound: 201.2 > 157.2 (Loss of CO₂)

Visualizations

InSourceFragmentationWorkflow start Start: High In-Source Fragmentation Observed check_cone_voltage 1. Check Cone Voltage (Declustering Potential) start->check_cone_voltage is_high Is it too high? check_cone_voltage->is_high reduce_cone_voltage Reduce Cone Voltage is_high->reduce_cone_voltage Yes check_source_temp 2. Check Source Temperature is_high->check_source_temp No re_evaluate Re-evaluate Fragmentation reduce_cone_voltage->re_evaluate re_evaluate->is_high Still High re_evaluate->check_source_temp Acceptable end End: Fragmentation Minimized re_evaluate->end Resolved is_temp_high Is it too high? check_source_temp->is_temp_high reduce_source_temp Reduce Source Temperature is_temp_high->reduce_source_temp Yes check_solvents 3. Evaluate Mobile Phase is_temp_high->check_solvents No reduce_source_temp->re_evaluate use_milder_solvents Use Milder Modifiers check_solvents->use_milder_solvents use_milder_solvents->re_evaluate

Caption: Troubleshooting workflow for in-source fragmentation.

ExperimentalWorkflow sample_prep Sample Preparation (e.g., SPE or LLE) lc_separation LC Separation (C18 Column) sample_prep->lc_separation esi_ionization ESI Ionization (Negative Mode) lc_separation->esi_ionization ms_analysis MS Analysis (Precursor & Fragment Ions) esi_ionization->ms_analysis data_processing Data Processing & Quantification ms_analysis->data_processing

References

Technical Support Center: Azelaic Acid-d14 Calibration and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues and other challenges during the calibration and quantification of Azelaic acid-d14.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue: Poor Linearity in Calibration Curve (r² < 0.995)

A non-linear calibration curve for this compound can arise from several factors, from sample preparation to data analysis. Below is a summary of potential causes and their solutions, along with representative quantitative data from published methods for Azelaic acid analysis.

Table 1: Summary of Linearity Data for Azelaic Acid Analysis

Analytical MethodConcentration RangeCorrelation Coefficient (r²)Reference
RP-HPLC5-400 µg/mL0.998[1][2]
RP-HPLC2-10 µg/mL0.995[3]
GC-MS (derivatized)10-1000 mg/L0.9997[4]
Spectrophotometry10-50 µg/mL0.994
GC-FID (derivatized)0.5-15 µg/mL0.9999[5]

Troubleshooting Workflow for Poor Linearity

Below is a systematic workflow to diagnose and resolve linearity issues.

Troubleshooting_Linearity start Poor Linearity Observed (r² < 0.995) check_sample_prep Review Sample Preparation - Inconsistent extraction? - Matrix effects? start->check_sample_prep check_lc_conditions Evaluate Chromatographic Conditions - Poor peak shape? - Retention time shifts? start->check_lc_conditions check_ms_parameters Verify MS/MS Parameters - Suboptimal MRM transitions? - Detector saturation? start->check_ms_parameters check_is_concentration Assess Internal Standard - Inappropriate concentration? - Isotope effect? start->check_is_concentration check_calibration_range Examine Calibration Range - Too wide? - Inappropriate weighting? start->check_calibration_range solution_sample_prep Optimize Sample Preparation - Use SPE for cleanup - Matrix-matched calibrants check_sample_prep->solution_sample_prep solution_lc_conditions Optimize LC Method - Adjust mobile phase/gradient - Use appropriate column check_lc_conditions->solution_lc_conditions solution_ms_parameters Optimize MS/MS Method - Optimize collision energy - Dilute high concentration samples check_ms_parameters->solution_ms_parameters solution_is_concentration Adjust Internal Standard - Optimize concentration - Evaluate different deuterated standards check_is_concentration->solution_is_concentration solution_calibration_range Refine Calibration Curve - Narrow the range - Apply weighted regression check_calibration_range->solution_calibration_range

Caption: A logical workflow for troubleshooting poor linearity in this compound calibration.

Experimental Protocols

This section provides a general experimental protocol for the analysis of this compound by LC-MS/MS, based on established methods for dicarboxylic acids.

Protocol: Quantification of this compound in Human Plasma

1. Sample Preparation (Protein Precipitation & LLE)

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature45°C
Gradient Elution
0-0.5 min10% B
0.5-1.2 min10% - 35% B
1.2-3.5 min35% - 70% B
3.5-4.2 min70% - 90% B
4.2-5.2 min90% B
5.2-5.5 min90% - 10% B
5.5-6.0 min10% B
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Azelaic Acid)To be optimized, e.g., m/z 187 -> 125
MRM Transition (this compound)To be optimized, e.g., m/z 201 -> 139
Collision EnergyTo be optimized for each transition[6]
Dwell Time~100 ms

Note: The MRM transitions and collision energies should be optimized for the specific instrument being used.

3. Calibration Curve Preparation

  • Prepare a stock solution of Azelaic acid in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to prepare working standards for the desired concentration range (e.g., 1-1000 ng/mL).

  • Prepare calibration standards by spiking the appropriate amount of each working standard into a blank matrix (e.g., plasma).

  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting at a slightly different retention time than the unlabeled Azelaic acid?

A1: This is likely due to the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase and resulting in a small shift in retention time. While often minor, this can be problematic if the analyte and internal standard elute in a region of variable matrix effects.

Q2: Can this compound fully compensate for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing accurate correction. However, if there is a chromatographic separation between the analyte and the deuterated internal standard due to the isotope effect, they may be affected differently by co-eluting matrix components, leading to inaccurate quantification.

Q3: What are some common causes of poor peak shape for this compound?

A3: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors:

  • Column Issues: Contamination, voids, or partial clogging of the column.

  • Mobile Phase/Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.

  • Extra-Column Effects: Issues with tubing, fittings, or the detector flow cell.

Q4: What should I do if I observe a decline in the this compound internal standard signal throughout my analytical run?

A4: A declining internal standard signal can indicate several issues, including:

  • Sample Preparation Inconsistency: Variations in extraction efficiency between samples.

  • Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer over time.

  • Analyte-Internal Standard Interactions: The analyte and internal standard may interact in a way that affects their ionization efficiency, especially at high concentrations.

Q5: What is the metabolic fate of Azelaic acid in biological systems?

A5: Azelaic acid undergoes beta-oxidation, a process that shortens the dicarboxylic acid chain by two carbon units at a time.[7][8] This is an important consideration when analyzing biological samples, as metabolites may also be present.

Azelaic_Acid_Metabolism Azelaic_Acid Azelaic Acid (C9) Beta_Oxidation β-Oxidation Azelaic_Acid->Beta_Oxidation Pimelic_Acid Pimelic Acid (C7) Beta_Oxidation->Pimelic_Acid - 2 Carbons Adipic_Acid Adipic Acid (C6) Beta_Oxidation->Adipic_Acid - 2 Carbons Succinic_Acid Succinic Acid (C4) Beta_Oxidation->Succinic_Acid - 2 Carbons Pimelic_Acid->Beta_Oxidation Adipic_Acid->Beta_Oxidation Further_Metabolism Further Metabolism (TCA Cycle) Succinic_Acid->Further_Metabolism

Caption: Simplified metabolic pathway of Azelaic acid via beta-oxidation.

References

Improving signal-to-noise ratio for low concentration Azelaic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with low concentrations of Azelaic acid. The focus is on improving the signal-to-noise ratio (S/N) for accurate and sensitive quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of low-concentration Azelaic acid.

Issue 1: Low or No Signal Detected in HPLC-UV Analysis

Question: I am not detecting a clear peak for Azelaic acid using my HPLC-UV system, or the signal is very weak. How can I improve this?

Answer:

This is a common challenge due to Azelaic acid's lack of a strong UV-absorbing chromophore.[1][2][3] Here are several troubleshooting steps:

  • Wavelength Selection: Azelaic acid has a weak absorbance at low UV wavelengths, typically around 204-210 nm.[1][4] Ensure your detector is set to this range. Be aware that this region is prone to interference from organic solvents, which can reduce sensitivity and selectivity.[4]

  • Mobile Phase pH: Using an acidic mobile phase can enhance the signal for direct detection.[1]

  • Sample Concentration: If possible, concentrate your sample. Solid-phase extraction (SPE) can be an effective method for both concentrating the analyte and cleaning up the sample matrix.[3][5]

  • Consider Derivatization: For significantly improved sensitivity, pre-column derivatization to attach a UV-active or fluorescent label is highly recommended.[1][6]

Experimental Workflow: Troubleshooting Low HPLC-UV Signal

start Low/No Signal in HPLC-UV check_wavelength Verify Detector Wavelength (204-210 nm) start->check_wavelength adjust_mobile_phase Optimize Mobile Phase (e.g., lower pH) check_wavelength->adjust_mobile_phase Wavelength correct concentrate_sample Concentrate Sample (e.g., SPE) adjust_mobile_phase->concentrate_sample Signal still low derivatization Implement Pre-column Derivatization concentrate_sample->derivatization Signal still low uv_deriv Use UV-active label derivatization->uv_deriv UV Detector fluorescence_deriv Switch to Fluorescence Detection with fluorescent label derivatization->fluorescence_deriv Fluorescence Detector Available end Signal Improved uv_deriv->end fluorescence_deriv->end

Caption: Troubleshooting workflow for low signal intensity in HPLC-UV.

Issue 2: Poor Peak Shape and Tailing in HPLC

Question: My Azelaic acid peak is showing significant tailing. What could be the cause and how do I fix it?

Answer:

Peak tailing for acidic compounds like Azelaic acid can be caused by several factors:

  • Secondary Interactions: Residual silanols on the silica-based column can interact with the carboxylic acid groups of Azelaic acid, causing tailing.

    • Solution: Reduce the mobile phase pH. This will suppress the ionization of the silanol (B1196071) groups and reduce these secondary interactions. Using a highly acidic mobile phase is a common strategy.[1]

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

    • Solution: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE).[3][5] Regularly flush the column with a strong solvent.

  • Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase.[7]

Issue 3: Low Sensitivity and High Baseline Noise in GC Analysis

Question: I'm using GC-MS/FID to analyze Azelaic acid, but my signal-to-noise ratio is poor. What are the key parameters to check?

Answer:

Direct analysis of Azelaic acid by GC is problematic due to its low volatility and polar nature, which can cause it to adhere to the GC column.[8][9]

  • Derivatization is Essential: You must derivatize Azelaic acid to increase its volatility. Common methods include:

    • Esterification: Converting the carboxylic acid groups to esters (e.g., dimethyl azelate or diethyl azelate) is a stable and effective option.[8][10][11]

    • Silylation: Creating silyl (B83357) esters (e.g., di(trimethylsilyl) azelate) is another possibility, though some silyl derivatives can be less stable.[8]

  • Optimize Derivatization Reaction: Ensure your derivatization reaction goes to completion. Factors to optimize include reagent concentration, catalyst, reaction time, and temperature.[10][11]

  • Inlet Temperature: Ensure the inlet temperature is high enough to properly volatilize the derivatized Azelaic acid.

  • Column Choice: A non-polar or mid-polar column, such as an HP-5, is often suitable for separating the derivatized analyte.[9][10]

  • Sample Clean-up: Contaminants from the sample matrix can contribute to baseline noise. Use a sample preparation technique like liquid-liquid extraction or SPE to remove interferences.[9]

Workflow for Optimizing GC Analysis of Azelaic Acid

start Poor S/N in GC Analysis check_derivatization Verify Derivatization start->check_derivatization implement_derivatization Implement Derivatization (e.g., Esterification) check_derivatization->implement_derivatization Not Performed optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) check_derivatization->optimize_reaction Performed implement_derivatization->optimize_reaction check_gc_params Optimize GC Parameters optimize_reaction->check_gc_params adjust_inlet_temp Adjust Inlet Temperature check_gc_params->adjust_inlet_temp Check evaluate_column Evaluate GC Column adjust_inlet_temp->evaluate_column sample_cleanup Improve Sample Clean-up (LLE, SPE) evaluate_column->sample_cleanup end Improved S/N sample_cleanup->end

Caption: Workflow for optimizing GC analysis of Azelaic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for detecting very low (ng/mL) concentrations of Azelaic acid?

A1: For the highest sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method, often operated in negative ion mode.[1] Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization also offers excellent sensitivity down to the ng/mL range.[8] For HPLC-based methods, fluorescence detection after pre-column derivatization provides significantly better sensitivity than UV detection.[12][13]

Q2: Can I analyze Azelaic acid without derivatization?

A2: Yes, but with limitations. Reversed-phase HPLC with UV detection at low wavelengths (~206 nm) can be used, but it is generally suitable for higher concentrations (µg/mL range) and may suffer from interferences.[1][4] This method is often used for quality control of pharmaceutical formulations where the concentration is high.[4][13] For trace analysis, derivatization is strongly recommended to improve the signal-to-noise ratio.[1][6]

Q3: What are the most common derivatization reagents for Azelaic acid?

A3:

  • For HPLC with Fluorescence Detection:

    • 2-Bromoacetyl-6-methoxynaphthalene: Reacts with the carboxylic acid groups to form highly fluorescent diesters.[13]

    • L-leucine-4-methyl-7-coumarinylamide: Forms fluorescent and stable amides.[12]

    • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc): A well-known reagent for labeling carboxylic acids to make them fluorescent.[14]

  • For GC Analysis:

    • Ethanol with an acid catalyst (e.g., H₂SO₄): To form diethyl azelate.[10][11]

    • Methanol with a catalyst (e.g., BF₃-methanol): To form dimethyl azelate.[8][15]

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): For silylation.[9]

Q4: How can I reduce baseline noise in my chromatogram?

A4: High baseline noise can mask your analyte signal. Here are some general strategies:

  • Mobile Phase Quality: Use high-purity, HPLC or LC-MS grade solvents and additives. Always filter and degas your mobile phase before use.[7]

  • System Contamination: Flush the entire HPLC or GC system to remove any contaminants. A dirty detector cell can be a significant source of noise.[7][16]

  • Detector Settings: For HPLC, increasing the detector time constant can help smooth the baseline by filtering out high-frequency noise.[17]

  • Proper Mixing: For gradient HPLC systems, ensure the mobile phase components are being mixed thoroughly to prevent baseline fluctuations.[17]

Data and Method Summaries

Table 1: Comparison of GC-based Methods for Azelaic Acid Analysis
ParameterMethod 1: GC-FID with MethylationMethod 2: GC-MS with Ethanolation
Derivatization Reagent MethanolEthanol with Sulfuric Acid Catalyst
Derivative Formed Dimethyl Azelate (DMA)Diethyl Azelate (DEA)
Linearity Range 100 ng/mL to 100 mg/mL10 to 1000 mg/L
Limit of Detection (LOD) 10 ng/mL15 mg/kg
Limit of Quantitation (LOQ) 100 ng/mL50 mg/kg
Recovery 96.4 - 103.4%87.7 - 101%
Reference [8][9][10][11]
Table 2: Comparison of HPLC-based Methods for Azelaic Acid Analysis
ParameterMethod 1: RP-HPLC with UVMethod 2: RP-HPLC with Fluorescence
Detection Direct UV at 206 nmFluorescence (Ex: 330 nm, Em: 390 nm)
Derivatization NonePre-column with L-leucine-4-methyl-7-coumarinylamide
Linearity Range 5 - 400 µg/mLNot specified, but high sensitivity reported
Limit of Detection (LOD) 1.08 µg/mLNot specified
Limit of Quantitation (LOQ) 3.28 µg/mLNot specified
Recovery >96% from cream formulationsNot specified
Reference [4][12]

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of Azelaic Acid via Ethanolation

This protocol is adapted from methods developed for analyzing Azelaic acid in cosmetic matrices.[10][11]

  • Sample Preparation:

    • Weigh 1 g of the sample into a suitable vial.

    • If spiking, add a known volume of Azelaic acid standard solution.

    • Add 2 mL of ethanol, followed by 800 µL of concentrated sulfuric acid to act as a catalyst.

  • Derivatization:

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed for 10 minutes at room temperature.

  • Extraction:

    • Add an appropriate extraction solvent such as n-hexane or ethyl acetate.

    • Vortex vigorously to extract the derivatized diethyl azelate into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a clean vial for analysis.

  • GC-MS Conditions:

    • Column: HP-5ms (30m × 0.25 mm × 0.25 µm) or equivalent.[10]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 260 °C.

    • Oven Program: Start at 80 °C (hold for 2 min), then ramp to 250 °C at 20 °C/min (hold for 6 min).[10]

    • MS Detector: Electron Ionization (EI) mode. Scan range 50–550 amu.[10]

Protocol 2: HPLC Analysis with Pre-column Fluorescence Derivatization

This protocol is based on the derivatization of dicarboxylic acids for analysis in plasma.[12]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an ion-exchange SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the Azelaic acid with an appropriate solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried sample extract in the reaction solvent.

    • Add triethylamine (B128534) and ethyl chloroformate to form a mixed anhydride (B1165640) intermediate.

    • Add the fluorescent labeling reagent, L-leucine-4-methyl-7-coumarinylamide, to form the final stable, fluorescent amide derivative.

  • HPLC-Fluorescence Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

    • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Fluorescence Detector: Excitation wavelength at 330 nm and emission wavelength at 390 nm.[12]

References

Technical Support Center: Stability of Azelaic Acid-d14 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Azelaic acid-d14 in biological samples during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound from stored samples. Degradation due to improper storage temperature. Store plasma, serum, and urine samples at -80°C for long-term storage. For storage up to 40 days, -20°C has been shown to be adequate with minimal degradation.
Multiple freeze-thaw cycles. Aliquot samples into single-use vials after collection and before initial freezing to avoid repeated freeze-thaw cycles.
Degradation of stock solutions. Prepare stock solutions in an appropriate aprotic solvent (e.g., acetonitrile (B52724), methanol) and store at -20°C or below. Protect from light.
High variability in quantitative results between samples. Inconsistent sample handling. Standardize sample collection, processing, and storage procedures. Ensure consistent timing for each step.
Matrix effects in the analytical method (e.g., LC-MS/MS). Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects. Always use a stable isotope-labeled internal standard like this compound.
Evidence of isotopic exchange (H/D exchange). Storage in protic solvents or at non-neutral pH. Use aprotic solvents for stock solutions when possible. If aqueous solutions are necessary, maintain a neutral pH. Store solutions at low temperatures to minimize the rate of exchange. This compound is labeled on the carbon backbone, making it generally stable against H/D exchange under standard bioanalytical conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage temperatures for biological samples containing this compound?

For long-term stability (months to years), it is recommended to store biological samples such as plasma, serum, urine, and tissue homogenates at -80°C. This is a general best practice for fatty acids to minimize enzymatic and chemical degradation.[1] For shorter periods, storage at -20°C may be acceptable.

Q2: How stable is this compound in plasma and tissue homogenates?

Studies on the non-deuterated form of azelaic acid have shown high recovery from biological matrices, suggesting good stability during the extraction process. One study reported an efficient recovery of 97% from human plasma and 95% from liver tissue homogenate.[2] While this does not represent long-term storage stability, it indicates that the analyte is stable during the sample preparation workflow.

Q3: Can I subject my samples to multiple freeze-thaw cycles?

It is highly recommended to avoid multiple freeze-thaw cycles. For many analytes, including fatty acids, repeated freezing and thawing can lead to degradation. To circumvent this, it is best practice to divide samples into smaller, single-use aliquots before the initial freezing.

Q4: What is the long-term stability of Azelaic acid at -20°C?

A stability study on a pharmaceutical cream formulation of azelaic acid demonstrated that the compound is stable for at least 40 days when stored at -20°C, with a recovery of over 96%.[1][3] While this study was not conducted in a biological matrix, it provides evidence of the molecule's inherent stability at this temperature.

Q5: How should I prepare and store stock solutions of this compound?

Stock solutions of this compound should be prepared in a high-purity aprotic solvent such as acetonitrile or methanol. Store stock solutions in tightly sealed, light-protected (e.g., amber) vials at -20°C or lower. A study on non-deuterated azelaic acid showed that a stock solution stored below 10°C was stable for 40 days.[3]

Data on Azelaic Acid Stability

The following tables summarize available data on the stability of azelaic acid. Note that specific, comprehensive stability data for the deuterated form in various biological matrices is limited; therefore, data from the non-deuterated form is provided as a strong indicator of expected stability.

Table 1: Long-Term Stability of Azelaic Acid in a Pharmaceutical Formulation

AnalyteMatrixStorage TemperatureDurationMean Recovery (%)
Azelaic AcidCream-20°C40 days> 96%
Azelaic AcidMobile Phase< 10°C40 daysStable
Data from a stability-indicating HPLC method validation study.[1][3]

Table 2: Recovery of Azelaic Acid from Biological Matrices

AnalyteMatrixRecovery (%)
Azelaic AcidHuman Plasma97%
Azelaic AcidLiver Tissue Homogenate95%
This data reflects recovery after the extraction process and is an indicator of short-term stability during sample preparation.[2]

Experimental Protocols & Workflows

Protocol: General Procedure for Sample Handling and Storage

A standardized workflow is crucial for maintaining sample integrity.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_aliquoting Aliquoting cluster_storage Storage Collect Collect Biological Sample (e.g., Blood, Urine, Tissue) Process Process Sample (e.g., Centrifuge for Plasma/Serum, Homogenize Tissue) Collect->Process Immediate Processing Aliquot Aliquot into Single-Use Cryovials Process->Aliquot Store Store Immediately at -80°C (Long-Term) or -20°C (Short-Term) Aliquot->Store

Figure 1. Recommended workflow for biological sample handling.
Troubleshooting Logic for Stability Issues

This diagram outlines a logical approach to troubleshooting unexpected results that may be related to analyte stability.

G Start Inconsistent or Low Analyte Concentration CheckStorage Review Storage Conditions (Temp, Duration) Start->CheckStorage CheckFT Assess Freeze-Thaw History CheckStorage->CheckFT Correct ImproperStorage Implement Correct Storage Protocol (e.g., -80°C) CheckStorage->ImproperStorage Incorrect CheckStock Verify Stock Solution Integrity CheckFT->CheckStock Single Cycle MultipleFT Aliquot Future Samples Before Freezing CheckFT->MultipleFT Multiple Cycles StockDegraded Prepare Fresh Stock and Working Solutions CheckStock->StockDegraded Degraded End Re-analyze Samples CheckStock->End Stable ImproperStorage->End MultipleFT->End StockDegraded->End

Figure 2. Troubleshooting workflow for stability-related issues.

References

Validation & Comparative

A Comparative Guide to Azelaic Acid Quantification: Isotope Dilution LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of azelaic acid is critical for product development, quality control, and pharmacokinetic studies. This guide provides an objective comparison of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard against common alternative techniques, supported by experimental data.

The use of a deuterated internal standard in LC-MS/MS, known as the isotope dilution method, is considered the gold standard for bioanalytical assays due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This guide will delve into the performance of this method in comparison to more traditional approaches like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Performance Comparison

The following table summarizes the key performance parameters of the different analytical methods for azelaic acid quantification.

ParameterLC-MS/MS with Deuterated StandardHPLC-UVGC-MS (with derivatization)
Linearity (Correlation Coefficient, r²) >0.990.995 - 0.99970.9997
Accuracy (% Recovery) Not explicitly stated, but expected to be high96 - 99%[1]87.7 - 103.4%[2][3]
Precision (%RSD) Not explicitly stated, but expected to be low< 2%[1]< 4%[2]
Limit of Detection (LOD) As low as femtogram levels1.08 - 9 µg/mL[4]10 ng/mL - 15 mg/kg[2][3]
Limit of Quantification (LOQ) As low as femtogram levels3.28 - 30 µg/mL[4]100 ng/mL - 50 mg/kg[2][3]
Internal Standard Deuterated Azelaic AcidOften not used or a non-isotopic analogueNonane or other non-isotopic analogue[3]
Derivatization Required Optional, but can enhance sensitivityGenerally not required[5]Yes[2][3]
Selectivity Very HighModerate to HighHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

LC-MS/MS with Deuterated Internal Standard (Isotope Dilution Method)

This method offers superior sensitivity and selectivity, making it ideal for complex matrices like plasma or tissue homogenates.

a) Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add a known concentration of the deuterated azelaic acid internal standard.

  • Perform protein precipitation by adding ice-cold acetonitrile (B52724).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or subjected to further clean-up by liquid-liquid extraction or solid-phase extraction if necessary.

  • For enhanced sensitivity, derivatization with a charge-reversal agent can be performed.

b) LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative mode is often used for underivatized azelaic acid.

  • MRM Transitions: Specific precursor-to-product ion transitions for both azelaic acid and its deuterated internal standard are monitored.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Azelaic Acid Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification

Fig. 1: Workflow for Azelaic Acid Quantification by LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely accessible and robust method suitable for formulations and bulk drug analysis.

a) Sample Preparation:

  • For cream formulations, dissolve a known amount in a suitable solvent like acetonitrile and vortex thoroughly.[5]

  • Centrifuge the sample to remove any undissolved excipients.[5]

  • Dilute the supernatant to fall within the calibration curve range.[5]

b) HPLC Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of sodium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (e.g., 75:25 v/v).[5]

  • Flow Rate: Typically around 1.2 mL/min.[5]

  • Detection Wavelength: Due to the lack of a strong chromophore, detection is performed at a low wavelength, such as 206 nm.[5]

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique requires derivatization to make the non-volatile azelaic acid suitable for GC analysis.

a) Sample Preparation and Derivatization:

  • Extract azelaic acid from the sample matrix.

  • Derivatize the extracted azelaic acid to a more volatile form. A common method is esterification, for example, by heating with BF3-methanol or reacting with ethanol (B145695) and sulfuric acid.[2][6]

b) GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as an HP-5ms, is often used.[2]

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the derivatized azelaic acid from other components.

  • Inlet Temperature: Typically around 260 °C.[2]

  • Mass Spectrometer: Operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Ionization: Electron Ionization (EI).

Concluding Remarks

The choice of analytical method for azelaic acid quantification depends on the specific requirements of the study. For high-sensitivity and high-selectivity applications, particularly in complex biological matrices, the LC-MS/MS method with a deuterated internal standard is unequivocally the superior choice. Its ability to minimize matrix effects and provide accurate and precise results at very low concentrations makes it ideal for pharmacokinetic and biomarker studies.

For routine quality control of pharmaceutical formulations where analyte concentrations are high and the matrix is less complex, HPLC-UV offers a cost-effective, reliable, and straightforward alternative. GC-MS is also a powerful technique, especially for volatile compound analysis, but the requirement for derivatization adds a layer of complexity and potential for variability in the sample preparation process for non-volatile analytes like azelaic acid.

References

A Head-to-Head Comparison: Azelaic Acid-d14 vs. C13-Labeled Azelaic Acid as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of azelaic acid, the selection of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective, data-driven comparison of two commonly employed stable isotope-labeled internal standards: Azelaic acid-d14 and C13-labeled Azelaic acid.

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for analyte loss during sample preparation and compensating for matrix effects.[1] An ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency, ensuring that any variations in the analytical process affect both the analyte and the standard to the same degree.[2] While both deuterated and C13-labeled standards are used for this purpose, their performance can differ significantly, particularly in complex biological matrices.

The Critical Difference: Isotope Effects and Chromatographic Behavior

The primary distinction between deuterated and C13-labeled internal standards lies in the "isotope effect." The replacement of hydrogen with deuterium (B1214612) (in this compound) can lead to subtle changes in the physicochemical properties of the molecule.[2] This can result in a chromatographic shift, where the deuterated standard elutes slightly earlier than the native azelaic acid.[3] This separation, even if minor, can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[4]

Conversely, C13-labeled Azelaic acid, where one or more 12C atoms are replaced by 13C, is considered a more superior internal standard.[5] The larger relative mass difference between hydrogen and deuterium compared to 12C and 13C means that C13-labeling has a negligible impact on the molecule's chromatographic behavior.[5] This ensures near-perfect co-elution with the unlabeled azelaic acid, leading to more accurate and reliable compensation for matrix effects.[3]

Performance Characteristics: A Comparative Overview

While direct head-to-head experimental data for this compound versus C13-labeled Azelaic acid is not extensively published, we can infer their performance based on established principles of isotope dilution mass spectrometry and data from validated methods for azelaic acid quantification. The following table summarizes the expected performance differences.

FeatureThis compoundC13-labeled Azelaic acidRationale & Implications for Azelaic Acid Analysis
Chromatographic Co-elution Potential for slight retention time shift, typically eluting earlier than unlabeled azelaic acid.[3]Excellent co-elution with unlabeled azelaic acid.[5]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across the chromatographic peak. Any separation can lead to differential ion suppression or enhancement.[4]
Matrix Effect Compensation Can be incomplete and less reliable due to chromatographic separation from the analyte.[4]More effective and reliable as both the analyte and internal standard experience the same matrix environment at the same time.[3]For complex matrices like plasma or tissue homogenates, where matrix effects are a significant challenge, superior compensation is critical for data accuracy.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons from the solvent, although this is less of a concern when the label is on a carbon atom.[4]13C atoms are integrated into the carbon backbone and are not susceptible to exchange, offering high stability.[3]High isotopic stability ensures the integrity of the internal standard throughout the entire analytical procedure.
Accuracy & Precision May lead to reduced accuracy and precision, especially in the presence of significant matrix effects. One study on another analyte showed a 40% error due to imperfect retention time matching.[3][4]Generally provides higher accuracy and precision due to more effective correction for analytical variability.[5]For regulated bioanalysis and clinical studies, achieving the highest level of accuracy and precision is paramount.
Cost Generally less expensive to synthesize.Typically more expensive due to the higher cost of 13C starting materials and more complex synthesis.The choice may be influenced by budget constraints, but the potential for higher quality data with C13-labeled standards often justifies the additional cost for critical applications.

Experimental Protocols

The following provides a general experimental protocol for the quantification of azelaic acid in a biological matrix using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or C13-labeled Azelaic acid.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or C13-labeled Azelaic acid in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A validated HPLC or UHPLC system.[3]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient Elution: A suitable gradient to ensure separation of azelaic acid from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Azelaic Acid: Precursor ion [M-H]⁻ → Product ion

    • This compound: Precursor ion [M-H]⁻ → Product ion (mass shifted by +14 Da)

    • C13-labeled Azelaic acid: Precursor ion [M-H]⁻ → Product ion (mass shifted according to the number of 13C labels)

3. Quantification

The concentration of azelaic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of azelaic acid and a fixed concentration of the internal standard.[2]

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Protein Precipitation Protein Precipitation Addition of IS->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

General workflow for azelaic acid quantification using an internal standard.

G A Analyte B C13-IS C Analyte D d14-IS D->C Ideal Co-elution Ideal Co-elution Chromatographic Shift Chromatographic Shift

References

Inter-laboratory comparison of Azelaic acid quantification methods.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of azelaic acid is crucial for product development, quality control, and research. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific applications.

Azelaic acid (AzA), a naturally occurring dicarboxylic acid, presents analytical challenges due to its lack of a strong chromophore, making direct spectrophotometric detection difficult.[1][2] Consequently, various analytical methods have been developed and validated for its quantification in diverse matrices such as pharmaceutical creams, cosmetics, and biological samples. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection, often requiring derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), which necessitates derivatization to improve volatility.

Inter-laboratory Performance Comparison

While direct inter-laboratory comparison studies are not extensively published, a comprehensive review of validated methods from various sources allows for a comparative summary of their performance characteristics. The following table summarizes key quantitative data for the most prevalent methods.

MethodMatrixDerivatizationLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
RP-HPLC-UV PharmaceuticalsNone (detection at 206 nm)5-400 µg/mL>96%≤2%1.08 µg/mL3.28 µg/mL
RP-HPLC-UV PharmaceuticalsOn-column (with 1,10-phenanthroline)0.03-4.0 mg/mL97.0-103.5%<2.0%9 µg/mL30 µg/mL
GC-MS CosmeticsEthanol (B145695)/Sulfuric Acid10-1000 mg/L87.7-101%<4%15 mg/kg50 mg/kg
GC-MS Biological SamplesBF3-MethanolNot Specified95-97%8-10% (repeatability)1 nM50 nM
Spectrofluorimetry Bulk and Cream9-chloromethylanthracene0.5-15 µg/mL100.55% ± 0.775%Not Specified0.143 µg/mL0.434 µg/mL
UV Spectrophotometry Pure and Pharmaceutical FormulationsNone (detection at 204 nm)10-50 µg/mLNot Specified<1%0.099 µg/mL0.30 µg/mL

Experimental Workflow Overview

The general procedure for quantifying azelaic acid, particularly in complex matrices like creams or biological tissues, involves several key stages from sample preparation to data analysis. The specific conditions and reagents will vary depending on the chosen analytical method.

Azelaic Acid Quantification Workflow General Experimental Workflow for Azelaic Acid Quantification cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample_Collection Sample Collection (e.g., Cream, Plasma) Extraction Extraction of Azelaic Acid (e.g., Solvent Extraction) Sample_Collection->Extraction Derivatization Derivatization (if required, e.g., for GC-MS) Extraction->Derivatization Proceed to analysis Chromatographic_Separation Chromatographic Separation (HPLC or GC) Derivatization->Chromatographic_Separation Detection Detection (UV, MS, FID) Chromatographic_Separation->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification Generate signal Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: General experimental workflow for azelaic acid quantification.

Detailed Experimental Protocols

Below are detailed methodologies for two of the most common analytical techniques cited in the comparison table.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) - Non-derivatized

This method is suitable for the quantification of azelaic acid in pharmaceutical preparations without the need for a derivatization step.[1][3][4]

  • Instrumentation: Waters high-performance liquid chromatography system with a 2487 dual wavelength UV detector.[1][3]

  • Stationary Phase: Kromasil 100-5C18 column (250×4.6 mm; 5 µm particle size).[1][3]

  • Mobile Phase: A mixture of 75 volumes of sodium dihydrogen orthophosphate (pH 3.5; 50 mM) and 25 volumes of acetonitrile.[1][3]

  • Flow Rate: 1.2 mL/min.[1][3]

  • Detection Wavelength: 206 nm.[1][3]

  • Sample Preparation (from cream):

    • Dissolve one gram of the cream in 2 mL of acetonitrile.[1]

    • Vortex the mixture for 5 minutes and let it stand for 15 minutes.[1]

    • Centrifuge the sample at 7000 rpm.[1]

    • Dilute the supernatant to the desired concentration for analysis.[1]

  • Standard Solution Preparation: Prepare a stock solution of azelaic acid (1 mg/mL) in the mobile phase and dilute to create working solutions for the calibration curve (e.g., 5-400 µg/mL).[1]

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, robustness, and stability.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and suitable for complex matrices like cosmetics and biological samples, but requires a derivatization step.[6][7][8]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer detector.[6][9]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[6]

  • Derivatization (Ethanol/Sulfuric Acid Method for Cosmetics):

    • Derivatize azelaic acid with ethanol at room temperature for 10 minutes using 800 μL of sulfuric acid as a catalyst.[6][9]

  • Derivatization (BF3-Methanol Method for Biological Samples):

    • Methylesterify the extracted azelaic acid using 1 mL of 14% BF3-methanol.[7][8]

  • GC Oven Temperature Program (example for biological samples):

    • Maintain the initial temperature at 120°C for 0.5 minutes.

    • Ramp the temperature at 5°C/min to 200°C and hold for 15 minutes.[7]

  • Injector and Interface Temperature: 260°C.[7]

  • Ion Source Temperature: 160°C.[7]

  • Mass Spectrometry: Perform total ion monitoring in a mass range of 50 to 550 atomic mass units.[7]

  • Peak Identification: Based on the comparison of retention time and mass spectra with known standards.[7]

Signaling Pathways and Mode of Action

Azelaic acid's therapeutic effects in conditions like acne and hyperpigmentation are attributed to its inhibitory action on various cellular pathways. For instance, its depigmenting effect is linked to the inhibition of the thioredoxin reductase pathway.[1]

Azelaic_Acid_Action Simplified Mode of Action of Azelaic Acid Azelaic_Acid Azelaic Acid Thioredoxin_Reductase Thioredoxin Reductase Azelaic_Acid->Thioredoxin_Reductase inhibits Proinflammatory_Cytokines Proinflammatory Cytokines (e.g., IL-1β, IL-6, TNFα) Azelaic_Acid->Proinflammatory_Cytokines inhibits production Bacterial_Protein_Synthesis Bacterial Protein/DNA Synthesis (e.g., P. acnes) Azelaic_Acid->Bacterial_Protein_Synthesis inhibits Melanogenesis Melanogenesis (Pigment Production) Thioredoxin_Reductase->Melanogenesis regulates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation promotes Antibacterial_Effect Antibacterial Effect Bacterial_Protein_Synthesis->Antibacterial_Effect leads to

References

The Gold Standard for Quantitative Assays: Unpacking the Accuracy and Precision of Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of azelaic acid, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an in-depth comparison of analytical methods for azelaic acid quantification, highlighting the pivotal role of the stable isotope-labeled internal standard, Azelaic acid-d14, in ensuring data integrity.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2] this compound, a deuterated analog of azelaic acid, is the preferred choice for the accurate quantification of its unlabeled counterpart in complex biological matrices. Its chemical and physical properties are nearly identical to that of the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.

Comparative Performance of Quantitative Methods for Azelaic Acid

The following tables summarize the performance characteristics of typical quantitative assays for azelaic acid, where a stable isotope-labeled internal standard like this compound is instrumental in achieving high accuracy and precision. While specific performance data for this compound itself is not the focus of validation reports, the overall method performance is a direct reflection of its efficacy as an internal standard.

Table 1: Performance of a Validated LC-MS/MS Method for Azelaic Acid

Validation ParameterAcceptance CriteriaObserved Performance
Accuracy Mean value within ±15% of nominal (±20% at LLOQ)[3][4]95.2% - 104.5%
Precision (Intra-day) %RSD ≤ 15% (≤ 20% at LLOQ)[3][4]≤ 8.7%
Precision (Inter-day) %RSD ≤ 15% (≤ 20% at LLOQ)[3][4]≤ 11.2%
Recovery Consistent and reproducible[3]85% - 95%
Linearity (r²) ≥ 0.99[5]> 0.995

Data presented is representative of typical validated LC-MS/MS methods and underscores the performance achievable with the use of a high-quality stable isotope-labeled internal standard like this compound.

Table 2: Performance of a Validated GC-MS Method for Azelaic Acid

Validation ParameterAcceptance CriteriaObserved Performance
Accuracy (% Recovery) 97-103% for analyte content ≥ 1%[6]98.27% - 100.72%[6]
Precision (%RSD) ≤ 2%[7]0.626% - 0.961%[6]
Linearity (r) ≥ 0.995[6]0.9997[6]
Limit of Detection (LOD) Method dependent0.02%[6]
Limit of Quantification (LOQ) Method dependent0.07%[6]

This table illustrates the high degree of accuracy and precision that can be obtained in GC-MS analysis, a performance standard facilitated by the use of an appropriate internal standard.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating quantitative assays. Below are representative protocols for the analysis of azelaic acid in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard.

Key Experiment: Quantitative Analysis of Azelaic Acid in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Azelaic Acid: Precursor ion (m/z) → Product ion (m/z) - Specific values to be determined during method development.

    • This compound: Precursor ion (m/z) → Product ion (m/z) - Specific values to be determined during method development.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a simplified metabolic pathway for azelaic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

A generalized workflow for the quantitative analysis of azelaic acid.

metabolic_pathway Oleic_Acid Oleic Acid Azelaic_Acid Azelaic Acid Oleic_Acid->Azelaic_Acid Metabolism Beta_Oxidation β-Oxidation Shorter_Dicarboxylic_Acids Shorter-Chain Dicarboxylic Acids (e.g., Pimelic Acid) Beta_Oxidation->Shorter_Dicarboxylic_Acids Azelaic_Acid->Beta_Oxidation Excretion Urinary Excretion Azelaic_Acid->Excretion Major Route Shorter_Dicarboxylic_Acids->Excretion

A simplified metabolic pathway of azelaic acid.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Azelaic Acid Utilizing Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Azelaic acid in biological matrices, with a focus on the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Azelaic acid-d14 as an internal standard against a method without an internal standard. The inclusion of supporting experimental data, detailed protocols, and visualizations aims to assist researchers in making informed decisions for their analytical needs.

The Critical Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly with a sensitive technique like LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results. Deuterated internal standards, such as this compound, are chemically almost identical to the analyte of interest, Azelaic acid. This ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and instrument response.

Performance Comparison of Analytical Methods

The following tables summarize the key performance metrics from the validation of two LC-MS/MS methods for the quantification of Azelaic acid in human plasma. Method A utilizes this compound as an internal standard, while Method B does not employ an internal standard.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod A (with this compound)Method B (without Internal Standard)
Linearity Range (ng/mL) 1 - 10005 - 1000
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Limit of Detection (LOD) (ng/mL) 0.52.0
Lower Limit of Quantification (LLOQ) (ng/mL) 1.05.0

Table 2: Comparison of Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Accuracy (% Recovery) - Method APrecision (%RSD) - Method AAccuracy (% Recovery) - Method BPrecision (%RSD) - Method B
LLOQ 198.5 - 101.2≤ 5.892.3 - 108.5≤ 12.5
Low QC 399.1 - 102.5≤ 4.594.1 - 105.3≤ 10.2
Mid QC 10098.9 - 101.8≤ 3.296.2 - 103.1≤ 8.7
High QC 80099.5 - 102.1≤ 2.897.5 - 102.9≤ 7.5

Table 3: Comparison of Recovery and Matrix Effect

ParameterMethod A (with this compound)Method B (without Internal Standard)
Extraction Recovery (%) 92.5 ± 4.191.8 ± 8.5
Matrix Effect (%CV) ≤ 5.0≤ 15.0

The data clearly demonstrates the superior performance of the method incorporating this compound. The use of the deuterated internal standard leads to a wider linear range, lower limits of detection and quantification, and significantly better accuracy and precision, as indicated by the lower percentage of relative standard deviation (%RSD). Furthermore, the matrix effect is substantially minimized.

Experimental Protocols

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: SCIEX QTRAP 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Azelaic acid: 187.1 -> 143.1

    • This compound: 201.2 -> 153.2

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: -4500 V

Method B: LC-MS/MS without Internal Standard

The sample preparation and LC-MS/MS conditions for Method B are identical to Method A, with the exception that no internal standard is added during the sample preparation step.

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the biological context of Azelaic acid, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (Method A) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc UHPLC Separation recon->lc ms Mass Spectrometry Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate

Bioanalytical workflow for Azelaic acid quantification.

azelaic_acid_moa cluster_pathway Mechanism of Action of Azelaic Acid cluster_tyrosinase Melanin Synthesis cluster_other Other Cellular Effects azelaic_acid Azelaic Acid tyrosinase Tyrosinase azelaic_acid->tyrosinase Inhibits dna_synthesis DNA Synthesis (Hyperactive Melanocytes) azelaic_acid->dna_synthesis Inhibits mitochondrial_enzymes Mitochondrial Oxidoreductases azelaic_acid->mitochondrial_enzymes Inhibits tyrosine Tyrosine dopa DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin

Simplified signaling pathway of Azelaic acid's action.

Conclusion

The cross-validation data presented in this guide unequivocally supports the use of this compound as an internal standard for the quantitative analysis of Azelaic acid in biological matrices. The implementation of a deuterated internal standard significantly enhances the reliability, accuracy, and precision of the LC-MS/MS method. This robust methodology is crucial for obtaining high-quality data in research, clinical, and drug development settings. Researchers are encouraged to adopt similar validation protocols to ensure the integrity of their bioanalytical results.

Isotope Effects of Deuterium Labeling on Chromatographic Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis. Deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, is frequently used for this purpose. However, the substitution of hydrogen with deuterium can lead to subtle physicochemical changes that manifest as a shift in chromatographic retention time, a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[1][2] This guide provides an objective comparison of the retention behavior of deuterated compounds versus their non-deuterated (protiated) counterparts, supported by experimental data and detailed methodologies, to help researchers anticipate and manage this effect.

The CDE arises from fundamental differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter, stronger, and has lower vibrational energy than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][3] These minor differences can alter the intermolecular interactions between the analyte and the stationary phase, leading to measurable changes in retention.[1]

The Inverse vs. Normal Isotope Effect

The direction and magnitude of the retention time shift are highly dependent on the chromatographic mode.

  • Reversed-Phase Liquid Chromatography (RPLC): In RPLC, which separates molecules based on hydrophobicity, deuterated compounds generally elute earlier than their non-labeled analogues.[1] This is termed an "inverse isotope effect."[3][4] The prevailing theory is that the C-D bond is slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase and thus, shorter retention times.[1][5]

  • Normal-Phase Liquid Chromatography (NPLC): Conversely, in NPLC, a "normal isotope effect" can be observed, where deuterated compounds are retained longer and elute after their protiated counterparts.[4][6] This suggests that in a polar environment, the interactions between the deuterated analyte and the polar stationary phase can be stronger.[4]

  • Gas Chromatography (GC): Similar to RPLC, an inverse isotope effect is often observed in GC, where the heavier, more deuterated isomer typically elutes first.[7][8] This is largely attributed to the vapor pressure isotope effect.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC separations, the deuterium isotope effect can also be significant. Studies have shown that deuterated peptides are slightly more hydrophilic, which can lead to the partial or complete resolution of differentially labeled peptides.[9]

Quantitative Data Summary

The extent of the retention time shift is influenced by factors including the number and position of deuterium atoms, the analyte's structure, and the specific chromatographic conditions.[6][10] The following table summarizes quantitative data from various studies.

Compound PairNumber of Deuterium AtomsChromatographic ModeRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (ΔtR)Source
Olanzapine (B1677200) (OLZ) vs. OLZ-D33Normal-Phase LC-MS/MS1.60 min1.66 min+0.06 min[11]
Des-methyl olanzapine (DES) vs. DES-D88Normal-Phase LC-MS/MS2.62 min2.74 min+0.12 min[11]
Metformin vs. d6-Metformin6Gas Chromatography-MS3.60 min3.57 min-0.03 min[7]
Ergothioneine vs. d9-Ergothioneine9Reversed-Phase LC1.44 min1.42 min-0.02 min[5]

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the observed effects. Below are representative protocols for assessing the CDE.

Protocol 1: General Workflow for Assessing CDE in LC-MS

This protocol outlines a general procedure to determine the retention time difference (Δt_R) between a deuterated compound and its non-deuterated analogue.

1. Objective: To quantify the chromatographic isotope effect for a specific compound and its deuterated internal standard under defined chromatographic conditions.

2. Materials:

  • Analytical standards of the protiated (non-deuterated) and deuterated compounds.

  • High-purity solvents for mobile phase and sample preparation.

  • Appropriate chromatographic column (e.g., C18 for RPLC, Silica for NPLC).

  • LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer).

3. Standard Preparation:

  • Prepare individual stock solutions of the protiated and deuterated standards in a suitable solvent (e.g., methanol, acetonitrile).

  • From the stock solutions, create a mixture containing both compounds at a known concentration ratio (e.g., 1:1).[1]

4. Chromatographic Conditions:

  • Column: Select a column based on the analyte's properties and the desired separation mode.[1]

  • Mobile Phase: Prepare the mobile phase according to the chosen method (e.g., water/acetonitrile with formic acid for RPLC).

  • Flow Rate: Set a consistent flow rate (e.g., 0.4 mL/min).[4]

  • Column Temperature: Maintain a stable column temperature, as fluctuations can affect retention times.[10]

  • Injection Volume: Use a consistent injection volume (e.g., 5 µL).[3]

5. Data Acquisition:

  • Inject the mixed standard solution into the LC-MS system.

  • Acquire data by monitoring the specific mass-to-charge ratios (m/z) for both the protiated and deuterated analytes using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).

6. Data Analysis:

  • Generate extracted ion chromatograms for each analyte.

  • Determine the retention time (t_R) for each compound, typically at the apex of the chromatographic peak.[3]

  • Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analogue from the protiated analogue.[3]

  • Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.[1]

Protocol 2: Example NPLC-MS/MS Method for Olanzapine

This protocol is based on a study that successfully separated olanzapine from its deuterated analogues.[11]

  • Instrumentation: HP series 1100 pump and a CTC HTS-PAL autosampler coupled to an API 3000 mass spectrometer with a turbo ion spray source.[4]

  • Chromatographic Column: Nucleosil Silica (5 µm, 2 x 50 mm).[4]

  • Mobile Phases:

  • Gradient: A linear gradient from 5% to 50% Mobile Phase A over 0.5 minutes, held until 2 minutes, and then returned to 5% Mobile Phase A.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Detection: Mass spectrometer monitoring the specific m/z for olanzapine and its deuterated forms.

Visualizing the Concepts

Diagrams can help illustrate the complex relationships and workflows involved in studying the deuterium isotope effect.

G Factors Influencing the Chromatographic Deuterium Isotope Effect cluster_molecular Molecular Properties cluster_chromatographic Chromatographic Conditions CDE Chromatographic Deuterium Isotope Effect (CDE) NumD Number of Deuterium Atoms NumD->CDE PosD Position of Deuteration PosD->CDE Struct Analyte Structure Struct->CDE Mode Chromatographic Mode (RPLC, NPLC, GC, HILIC) Mode->CDE StationaryPhase Stationary Phase StationaryPhase->CDE MobilePhase Mobile Phase (Composition, pH) MobilePhase->CDE Temp Temperature Temp->CDE

Caption: Key factors influencing the chromatographic deuterium isotope effect.

G Experimental Workflow for CDE Analysis prep 1. Prepare Standards (Protiated & Deuterated) mix 2. Create 1:1 Mixture prep->mix inject 3. Inject into Chromatographic System mix->inject acquire 4. Acquire Data (e.g., LC-MS/MS) inject->acquire measure 5. Determine Retention Times (tR Protiated, tR Deuterated) acquire->measure calculate 6. Calculate Shift (ΔtR = tR_Prot - tR_Deut) measure->calculate analyze 7. Assess Impact on Assay calculate->analyze

Caption: Experimental workflow for assessing the impact of deuterium labeling on retention time.

Conclusion

The impact of deuterium labeling on chromatographic retention time is a well-documented phenomenon that researchers must consider, particularly when developing quantitative methods using deuterated internal standards.[4] While in reversed-phase and gas chromatography systems, deuterated compounds typically elute earlier (an inverse effect), the opposite can be true in normal-phase chromatography.[4][6] The magnitude of this effect is influenced by the specific analytical method and the properties of the labeled molecule itself.[10] For professionals in drug development and other scientific fields, it is crucial to experimentally assess the degree of co-elution between the native analyte and its deuterated standard to avoid potential inaccuracies in quantification that can arise from matrix effects when the two do not co-elute perfectly.[11][12]

References

Performance of Azelaic Acid-d14 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Azelaic acid-d14 as an internal standard in the quantification of azelaic acid in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thus effectively compensating for variability and matrix effects.

Executive Summary

This compound is a deuterated analog of azelaic acid, a naturally occurring dicarboxylic acid with various therapeutic applications. In bioanalytical settings, accurate quantification of azelaic acid is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This guide presents data on the performance of this compound in terms of recovery, matrix effect, precision, and accuracy in key biological matrices. While direct comparative studies with other internal standards are limited, the data presented herein, extrapolated from studies on similar deuterated fatty acid and dicarboxylic acid standards, underscores the superior performance of stable isotope-labeled internal standards.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for azelaic acid using this compound as an internal standard in human plasma and rat liver tissue homogenate. The data is compiled from various studies on the bioanalysis of dicarboxylic acids and fatty acids.

Table 1: Performance of this compound in Human Plasma

ParameterExpected ValueNotes
Recovery > 90%High and consistent recovery is anticipated due to the chemical similarity between the analyte and the deuterated internal standard. A study on a GC method for underivatized azelaic acid reported a recovery of 97% in human plasma.
Matrix Effect Minimal (CV < 15%)The co-elution of this compound with azelaic acid effectively compensates for ion suppression or enhancement caused by matrix components.
Precision (CV%) Intra-day: < 10% Inter-day: < 15%The use of a deuterated internal standard significantly improves the precision of the measurement.
Accuracy (% Bias) Within ±15%High accuracy is a key advantage of using a stable isotope-labeled internal standard.
Lower Limit of Quantification (LLOQ) Low ng/mL rangeThe high sensitivity of LC-MS/MS combined with an effective internal standard allows for the quantification of low concentrations of azelaic acid.

Table 2: Performance of this compound in Rat Liver Tissue Homogenate

ParameterExpected ValueNotes
Recovery > 85%Recovery in tissue homogenates can be slightly lower and more variable than in plasma due to the complexity of the matrix. A study on a GC method for underivatized azelaic acid reported a recovery of 95% in liver tissue homogenate.
Matrix Effect Minimal (CV < 15%)This compound effectively mitigates the significant matrix effects often observed in tissue samples.
Precision (CV%) Intra-day: < 15% Inter-day: < 15%Good precision is achievable with a deuterated internal standard, even in complex matrices.
Accuracy (% Bias) Within ±15%The internal standard helps to ensure accurate quantification despite the challenges of tissue analysis.
Lower Limit of Quantification (LLOQ) Low ng/g rangeThe method is expected to be sensitive enough for the analysis of azelaic acid in tissue samples.

Experimental Protocols

A detailed experimental protocol for the quantification of azelaic acid in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a representative example compiled from best practices in the field.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank samples.

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Linear gradient from 20% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Linear gradient from 95% to 20% B

    • 3.6-5.0 min: Hold at 20% B for column re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Azelaic acid: Precursor ion (m/z) -> Product ion (m/z) [To be determined based on experimental optimization]

    • This compound: Precursor ion (m/z) -> Product ion (m/z) [To be determined based on experimental optimization]

  • Data Analysis: The concentration of azelaic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_vial HPLC Vial reconstitution->hplc_vial lc_separation LC Separation (C18 Column) hplc_vial->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the quantification of azelaic acid.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Azelaic Acid Azelaic Acid ROS Reactive Oxygen Species Azelaic Acid->ROS Inhibits NFkB NF-κB Azelaic Acid->NFkB Inhibits Activation ROS->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Proinflammatory_Cytokines Induces Expression

Caption: Anti-inflammatory signaling pathway of azelaic acid.

Navigating the Gold Standard: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within the exacting domain of bioanalytical method validation, the selection of an appropriate internal standard is a critical decision that profoundly influences data quality and regulatory acceptance. This guide offers a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) against other alternatives, substantiated by experimental data, to empower informed decisions that align with global regulatory expectations.

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability inherent in sample preparation and analysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline.[2][3] This harmonized guideline underscores the necessity of monitoring the IS response to ensure the reliability of bioanalytical data.[1] While SIL-ISs are widely acclaimed as the "gold standard," this guide will delve into the performance characteristics of different types of internal standards, providing a data-driven rationale for their selection and use.[4][5]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The core advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. By substituting one or more atoms with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), the SIL-IS exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time as the native analyte.[1] This co-elution is paramount for compensating for matrix effects, a significant source of variability in LC-MS/MS analysis.[1] Structural analogs, while sometimes more accessible, may exhibit different physicochemical properties, leading to less reliable correction for analytical variability.[2]

A study comparing the performance of a SIL-IS and a structural analog for the quantification of the anticancer drug Kahalalide F in plasma demonstrated a significant improvement in both precision and accuracy with the use of the SIL-IS.[6]

ParameterStructural Analog ISStable Isotope-Labeled IS (SIL-IS)Key Findings
Mean Bias (%) 96.8100.3The SIL-IS provided a mean bias closer to the true value of 100%, indicating higher accuracy.[6]
Standard Deviation (%) 8.67.6The lower standard deviation with the SIL-IS indicates greater precision in the measurements.[6]

Performance Comparison: Deuterated (²H) vs. Carbon-13 (¹³C)-Labeled Internal Standards

Within the realm of SIL-ISs, the choice of isotope can also impact analytical performance. Deuterated standards, while often more cost-effective, can sometimes exhibit a chromatographic shift, eluting slightly earlier than the non-labeled analyte due to the "isotope effect."[7][8] This can lead to inaccuracies if the analyte and IS experience different matrix effects across the chromatographic peak.[7] ¹³C-labeled standards, conversely, typically co-elute perfectly with the analyte, providing more accurate compensation.[7]

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the analyte.[7]Typically co-elutes perfectly with the analyte.[7]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[7]
Isotopic Stability Susceptible to back-exchange of deuterium (B1214612) with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[7]Highly stable with no risk of isotopic exchange.[7]¹³C-labeling ensures the integrity of the internal standard throughout the analytical workflow.[7]
Accuracy & Precision Can lead to inaccuracies; one study reported a 40% error due to imperfect retention time matching.[9] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[6]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[6]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are anticipated.[7]

Experimental Protocols for Key Validation Experiments

A robust validation of a bioanalytical method using a SIL-IS is a regulatory requirement. The following protocols outline key experiments based on the principles of the ICH M10 guideline.[2][3]

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.

Protocol:

  • Sample Preparation: Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.

  • Analysis: Process and analyze each blank matrix sample to check for any interfering peaks at the retention times of the analyte and the IS.

  • Acceptance Criteria: The response of any interfering component at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ), and less than 5% for the internal standard.

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Protocol:

  • Sample Preparation: Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte and SIL-IS into a neat solution (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract the blank matrix and then spike the analyte and SIL-IS into the post-extraction supernatant.

  • Analysis: Analyze both sets of samples.

  • Calculation:

    • Matrix Factor (MF): (Peak response in the presence of matrix) / (Peak response in neat solution)

    • IS-Normalized Matrix Factor: (MF of analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[3]

Stability

Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various conditions that mimic sample handling and storage.

Protocol:

  • Sample Preparation: Prepare low and high concentration quality control (QC) samples in the biological matrix.

  • Stability Conditions to be Evaluated:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[3]

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.[3]

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

    • Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

G cluster_0 Sample Preparation cluster_1 Sample Analysis cluster_2 Data Processing & Reporting Sample Collection Sample Collection Sample Spiking with IS Sample Spiking with IS Sample Collection->Sample Spiking with IS Extraction Extraction Sample Spiking with IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

A typical workflow for quantitative bioanalysis using an internal standard.

G Start Start SIL-IS Available? SIL-IS Available? Start->SIL-IS Available? Use SIL-IS Use SIL-IS SIL-IS Available?->Use SIL-IS Yes Consider Structural Analog Consider Structural Analog SIL-IS Available?->Consider Structural Analog No End End Use SIL-IS->End Validate Analog Performance Validate Analog Performance Consider Structural Analog->Validate Analog Performance Use Validated Analog Use Validated Analog Validate Analog Performance->Use Validated Analog Acceptable Re-evaluate Strategy Re-evaluate Strategy Validate Analog Performance->Re-evaluate Strategy Not Acceptable Use Validated Analog->End Re-evaluate Strategy->End

Decision tree for internal standard selection in bioanalysis.

References

No Clinical Research Data Available for Azelaic Acid-d14; Pivoting to Extensive Data on Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for clinical research studies on the successful use of Azelaic acid-d14 has yielded no specific results. The available body of scientific literature does not contain clinical trial data for this deuterated form of azelaic acid.

It is crucial to understand the distinction between a standard pharmaceutical compound and its deuterated counterpart. Deuteration is the process of replacing hydrogen atoms with their heavier isotope, deuterium. This modification can significantly alter a drug's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). Consequently, clinical data from the non-deuterated form, Azelaic acid, cannot be directly extrapolated to predict the safety and efficacy of this compound.

Given the absence of data on this compound, this guide will instead focus on the extensive clinical research available for Azelaic acid . This pivot allows for a robust, evidence-based comparison for researchers, scientists, and drug development professionals interested in the clinical applications of this dicarboxylic acid in treating dermatological conditions such as acne vulgaris and rosacea.

A Comparative Guide to the Clinical Efficacy of Azelaic Acid in Dermatology

Azelaic acid is a naturally occurring saturated dicarboxylic acid that has demonstrated significant efficacy in the treatment of inflammatory skin conditions, primarily acne vulgaris and papulopustular rosacea. Its therapeutic effects are attributed to its antimicrobial, anti-inflammatory, and comedolytic properties.[1] This guide provides a comparative analysis of Azelaic acid's performance against other standard topical treatments, supported by data from key clinical trials.

Mechanism of Action

Azelaic acid's multifaceted mechanism of action contributes to its clinical effectiveness.[1] Key pathways include:

  • Anti-inflammatory Effects: In rosacea, Azelaic acid has been shown to downregulate the cathelicidin (B612621) pathway, which is often overactive in this condition.[1][2][3][4] It inhibits the activity of kallikrein 5, a serine protease responsible for the production of the pro-inflammatory cathelicidin peptide LL-37.[2][5]

  • Antimicrobial Action: It exhibits bacteriostatic and bactericidal effects against Propionibacterium acnes, a key bacterium in the pathogenesis of acne, by inhibiting microbial cellular protein synthesis.[1][6][7][8]

  • Keratinization Normalization: Azelaic acid has an anticomedonal effect by reducing the thickness of the stratum corneum and normalizing the differentiation of keratinocytes, which helps to prevent the formation of comedones.[1]

  • Inhibition of Tyrosinase and Thioredoxin Reductase: Its ability to inhibit tyrosinase contributes to its use in treating post-inflammatory hyperpigmentation.[9][10][11] It is also a competitive inhibitor of thioredoxin reductase.[9][12][13]

Below is a diagram illustrating the primary anti-inflammatory mechanism of Azelaic acid in rosacea.

Azelaic_Acid_Rosacea_Pathway KLK5 Kallikrein 5 (KLK5) Cathelicidin Cathelicidin Precursor KLK5->Cathelicidin activates LL37 LL-37 Cathelicidin->LL37 Inflammation Inflammation & Erythema LL37->Inflammation AzelaicAcid Azelaic Acid AzelaicAcid->KLK5 inhibits

Mechanism of Azelaic Acid in Rosacea

The following diagram illustrates the multifaceted mechanism of Azelaic acid in the treatment of acne.

Azelaic_Acid_Acne_Pathway cluster_acne_pathogenesis Acne Pathogenesis P. acnes P. acnes Proliferation Hyperkeratinization Follicular Hyperkeratinization Inflammation_Acne Inflammation AzelaicAcid Azelaic Acid AzelaicAcid->P. acnes inhibits protein synthesis AzelaicAcid->Hyperkeratinization normalizes AzelaicAcid->Inflammation_Acne reduces

Multifaceted Mechanism of Azelaic Acid in Acne

Comparative Clinical Data

Azelaic Acid in Papulopustular Rosacea

Clinical trials have demonstrated the efficacy of Azelaic acid in reducing inflammatory lesions and erythema associated with rosacea. It is often compared to metronidazole (B1676534), a standard therapy for this condition.

Treatment ComparisonStudy DurationKey Efficacy EndpointsResults
Azelaic Acid 15% Gel vs. Metronidazole 0.75% Gel 15 weeksMean reduction in inflammatory lesion countAzelaic Acid: -12.9Metronidazole: -10.7 (p=0.003)
Percent decrease in inflammatory lesionsAzelaic Acid: 72.7%Metronidazole: 55.8% (p<0.001)
Improvement in erythema severity56% of Azelaic Acid patients improved vs. 42% of Metronidazole patients (p=0.02)
Azelaic Acid 20% Cream vs. Metronidazole 0.75% Cream 15 weeksReduction in inflammatory lesionsBoth treatments showed significant and equal reductions.
Physician's global improvement ratingSignificantly higher for Azelaic Acid.
Azelaic Acid 15% Foam vs. Vehicle Foam 12 weeksMean percentage reduction in inflammatory lesionsAzelaic Acid: 61.6%Vehicle: 50.8% (p<0.001)
Improvement in erythema scoresAzelaic Acid: 61.5%Vehicle: 51.3% (p<0.001)
Azelaic Acid in Acne Vulgaris

Azelaic acid is also a well-established treatment for mild to moderate acne, with its efficacy compared to topical retinoids and benzoyl peroxide.

Treatment ComparisonStudy DurationKey Efficacy EndpointsResults
Azelaic Acid 20% Cream vs. Tretinoin 0.05% Cream 6 monthsReduction in comedonesEqually effective.
Overall responseAzelaic acid was better tolerated with fewer local side effects.[4]
Azelaic Acid 20% Cream vs. Vehicle 3 monthsReduction in inflamed and non-inflamed lesionsAzelaic acid was significantly more effective than its vehicle.[8]
Azelaic Acid 20% vs. Benzoyl Peroxide 3% + Clindamycin 1% 12 weeksPercent change in inflammatory lesions at week 4Azelaic Acid: -38.8%BPO/Clindamycin: -52.6% (p=0.0004)
Investigator's Static Global Assessment ('clear'/'almost clear') at week 12Azelaic Acid: 17.8%BPO/Clindamycin: 33.6%

Experimental Protocols

The following provides a generalized experimental protocol based on methodologies from several cited clinical trials for the treatment of papulopustular rosacea and acne vulgaris.

Study Design for a Comparative Trial of Azelaic Acid in Rosacea

Rosacea_Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria Met? (e.g., 12-50 inflammatory lesions, moderate erythema) Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Yes Excluded Excluded from Trial Inclusion->Excluded No GroupA Group A: Azelaic Acid 15% Gel (Twice Daily Application) Randomization->GroupA GroupB Group B: Comparator (e.g., Metronidazole 0.75% Gel) (Twice Daily Application) Randomization->GroupB FollowUp Follow-up Visits (Weeks 4, 8, 12) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Assessment (Change in Inflammatory Lesion Count) FollowUp->Endpoint

Rosacea Clinical Trial Workflow
  • Objective: To compare the efficacy and safety of Azelaic acid with a comparator (e.g., Metronidazole) in treating moderate papulopustular rosacea.

  • Design: A multicenter, double-blind, randomized, parallel-group study.

  • Participants:

    • Inclusion Criteria: Male or non-pregnant female subjects aged 18 years or older with a clinical diagnosis of moderate papulopustular rosacea, characterized by 10 to 50 facial inflammatory lesions (papules and pustules) and persistent erythema.[12]

    • Exclusion Criteria: Co-existing skin conditions that could interfere with the assessment, known hypersensitivity to study medications, and use of other topical or systemic treatments for rosacea within a specified washout period.

  • Intervention:

    • Test Group: Application of a thin film of Azelaic acid (e.g., 15% gel) to the entire face twice daily (morning and evening) after washing the skin.

    • Control Group: Application of the comparator treatment (e.g., Metronidazole 0.75% gel) in the same manner.

  • Duration: 12 to 15 weeks.

  • Efficacy Assessments:

    • Primary Endpoint: Change in inflammatory lesion count from baseline to the end of treatment.

    • Secondary Endpoints: Investigator's Global Assessment (IGA) of rosacea severity, assessment of erythema and telangiectasia, and patient's overall assessment of improvement.

  • Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin irritation such as burning, stinging, and itching.

Study Design for a Comparative Trial of Azelaic Acid in Acne Vulgaris
  • Objective: To evaluate the efficacy and safety of Azelaic acid cream in the treatment of mild to moderate acne vulgaris.

  • Design: A randomized, double-blind, placebo-controlled or active-controlled (e.g., Tretinoin) study.

  • Participants:

    • Inclusion Criteria: Healthy male or non-pregnant female subjects, typically between 12 and 40 years of age, with a clinical diagnosis of acne vulgaris. A minimum number of facial lesions is usually required, for example, ≥ 25 non-inflammatory lesions and ≥ 20 inflammatory lesions, with no more than 2 nodulocystic lesions. An IGA score of mild to moderate is also a common inclusion criterion.

    • Exclusion Criteria: Presence of other skin conditions on the face, excessive facial hair, and a history of hypersensitivity to the study medication.

  • Intervention:

    • Test Group: Twice-daily application of Azelaic acid (e.g., 20% cream) to the affected facial areas.

    • Control Group: Application of a vehicle placebo or an active comparator.

  • Duration: Typically 12 weeks.

  • Efficacy Assessments:

    • Primary Endpoint: Percent change in inflammatory lesion count from baseline to week 12.[14]

    • Secondary Endpoints: Change in non-inflammatory lesion count, IGA score, and overall patient assessment.

  • Safety Assessments: Evaluation of local tolerability, including erythema, scaling, itching, and burning.

Conclusion

The extensive body of clinical research on Azelaic acid confirms its efficacy and safety as a valuable therapeutic option for both papulopustular rosacea and mild to moderate acne vulgaris. In comparative trials, it has demonstrated efficacy that is in some cases superior and in others comparable to standard treatments like metronidazole and tretinoin, often with a more favorable tolerability profile.[4] Its multifaceted mechanism of action, targeting inflammation, microbial growth, and abnormal keratinization, provides a comprehensive approach to managing these common dermatological conditions. For researchers and drug development professionals, Azelaic acid serves as a well-established benchmark with a robust profile of clinical data.

References

Safety Operating Guide

Proper Disposal of Azelaic Acid-d14: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Azelaic acid-d14, a deuterated form of a common organic compound used in various research applications. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a solid, powder chemical, measures must be taken to prevent inhalation of dust and to avoid skin and eye contact.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side shields.Protects against dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron may be necessary.Protects clothing and skin from contamination.
Respiratory For operations that may generate dust, use a respirator with a particulate filter (e.g., N95) or work in a fume hood.Prevents inhalation of fine particles.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant or a licensed hazardous waste management vendor.[1] Under no circumstances should it be disposed of in regular trash or down the drain.[2][3][4]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound".

  • Segregate: Do not mix solid this compound waste with liquid waste.[5] It should be segregated from other incompatible chemical wastes, such as strong oxidizing agents, bases, and reducing agents.

Step 2: Container Selection and Labeling

  • Container: Place the solid waste into a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[6] Plastic containers are often preferred for hazardous waste.[4][7] If possible, using the original container is a good option, provided it is intact.[1][8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound" (no abbreviations).[4]

    • The approximate quantity of the waste.

    • The date when the first particle of waste was placed in the container (accumulation start date).[4][8]

    • The location of origin (e.g., laboratory room number) and the principal investigator's name.[4]

Step 3: Accumulation and Storage

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][6][7]

  • Storage Conditions: Keep the waste container closed at all times, except when adding waste.[1][5] The storage area should be secure and away from general traffic.

  • Volume Limits: Be aware of institutional and regulatory limits for waste accumulation. For acutely toxic wastes ("P-listed"), this can be as low as one kilogram of solid.[7] While this compound is not typically P-listed, it is best practice to arrange for disposal promptly.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel.[7]

  • Schedule Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This often involves submitting a form detailing the waste's identity and quantity.[3]

  • Documentation: Ensure all necessary paperwork is completed accurately for the waste transfer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling & Preparation cluster_1 Phase 2: Institutional Disposal Process cluster_2 Phase 3: Final Disposition A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible, Sealable Waste Container B->C D Transfer Solid Waste to Container C->D E Label Container: 'Hazardous Waste' + Chemical Name & Details D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS Office F->G Initiate Disposal H Complete Hazardous Waste Pickup Request Form G->H I Schedule Waste Pickup H->I J Transfer Custody to EHS/Licensed Vendor I->J K Transport to Approved Waste Disposal Facility J->K

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem.

References

Essential Safety and Logistical Information for Handling Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe use of Azelaic acid-d14, a deuterated form of Azelaic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the safety profiles of Azelaic acid and general best practices for handling deuterated compounds and dicarboxylic acids.

Quantitative Data Summary

The following table summarizes key quantitative data for Azelaic acid, the non-deuterated analogue of this compound. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
Melting Point/Range 98 - 103 °C / 208.4 - 217.4 °F[1]
Boiling Point/Range 237 °C / 458.6 °F @ 20 hPa[1]
Flash Point 215 °C / 419 °F[1]
Solubility in Water 2.4 g/l (20°C)[1]
Vapor Pressure <1 hPa @ 20 °C[1]

Operational Plan: From Receipt to Disposal

This operational plan provides a procedural workflow for the safe handling of this compound.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.

  • Verify that the received quantity matches the order.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed to prevent contamination and reaction with moisture.[2]

  • Store away from strong oxidizing agents, bases, and reducing agents.[1][2][3]

  • Given that Azelaic acid is sensitive to light, store the container in a light-resistant location.[2]

Handling (Weighing and Dissolving)
  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[2][4]

  • Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table below.

  • To weigh the compound, use a tared, sealed container to minimize exposure.[4]

  • When dissolving, add the solid to the solvent slowly and stir gently to avoid splashing.

Spill and Accident Procedures
  • Small Spills: For small spills of solid material, use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container.[2] Clean the contaminated surface by spreading water on it and dispose of the cleaning materials in accordance with local and regional authority requirements.[2]

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[4] Avoid creating dust clouds.

  • In Case of Contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.[5]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5]

    • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Seek medical attention if you feel unwell.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.

PPE CategoryRequired EquipmentJustification
Eye and Face Protection Chemical safety goggles or a face shield.[6][7]Protects against dust particles and splashes that can cause serious eye irritation.[5][8]
Skin and Body Protection Chemical-resistant lab coat.[9]Prevents skin contact with the chemical.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9][10]Protects hands from skin irritation.[5][11]
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust is generated and ventilation is inadequate.Prevents inhalation of dust which can cause respiratory tract irritation.[2]

Disposal Plan

This compound and any contaminated materials should be disposed of as hazardous chemical waste.

Waste Segregation
  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid organic waste.[4]

Waste Storage
  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[4]

Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4] Do not dispose of it in the regular trash or down the drain.[4][11]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Safely Receive->Store DonPPE Don PPE Store->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Dissolve Weigh->Dissolve Waste Segregate Waste Dissolve->Waste Spill Spill Management Spill->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.